2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWJZKUPSAEIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727205 | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-91-7 | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a key building block in medicinal chemistry and materials science, notable for its unique substitution pattern that offers multiple avenues for molecular elaboration. The strategic placement of a bromine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The proposed synthesis is a two-step process commencing with the trifluoromethoxylation of a readily available precursor, followed by a regioselective bromination. This document is intended to serve as a practical resource for researchers in drug discovery and chemical development, offering field-proven insights into the synthesis of this and structurally related compounds.
Introduction: The Significance of this compound
The trifluoromethoxy (-OCF₃) group is of increasing importance in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of a methoxy (-OCH₃) group provides an additional point for modification or can influence the electronic environment of the aromatic ring. The bromine atom serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of diverse functionalities.[2] This trifecta of functional groups makes this compound a highly sought-after intermediate in the construction of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 944901-07-9[3] |
| Molecular Formula | C₈H₆BrF₃O₂[4] |
| Molecular Weight | 271.03 g/mol [4] |
| Appearance | Liquid[4] |
| Purity | Typically >98% |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 4-methoxyphenol. The first step involves the introduction of the trifluoromethoxy group, followed by a regioselective bromination of the resulting intermediate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of 4-Methoxy-1-(trifluoromethoxy)benzene (Precursor)
The conversion of a phenol to a trifluoromethoxybenzene can be challenging. A common approach involves the use of a trifluoromethyl source under specific conditions. While various methods exist, a representative procedure is outlined below.
Materials:
-
4-Methoxyphenol
-
Trifluoromethyl bromide (CF₃Br) or a similar trifluoromethylating agent
-
Cesium fluoride (CsF) or another suitable fluoride source
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 eq.) and the anhydrous solvent.
-
Add cesium fluoride (2.0-3.0 eq.) to the mixture.
-
Cool the reaction mixture to the appropriate temperature (typically 0 °C to room temperature).
-
Slowly bubble trifluoromethyl bromide gas through the solution or add the trifluoromethylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-methoxy-1-(trifluoromethoxy)benzene.
Step 2: Synthesis of this compound
This step involves the regioselective electrophilic bromination of the precursor. The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The directing effects of the methoxy group dominate, leading to bromination at the positions ortho to it.
Materials:
-
4-Methoxy-1-(trifluoromethoxy)benzene (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (or another suitable solvent like dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1-(trifluoromethoxy)benzene in acetonitrile.
-
Add N-Bromosuccinimide in one portion to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.[5]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Experimental Workflow and Purification
The overall workflow from reaction to purification is a critical aspect of achieving high purity of the final compound.
Caption: General experimental workflow for the synthesis and purification.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethylating agents: These can be toxic and should be handled with extreme care in a fume hood.
-
General Precautions: Always wear appropriate PPE. It is advisable to consult the Safety Data Sheets (SDS) for all reagents before use.
Applications in Drug Discovery
The structural motifs present in this compound are found in various biologically active molecules. The trifluoromethoxy group, in particular, is often incorporated to improve the pharmacokinetic properties of drug candidates. The bromo-substituent allows this intermediate to be a versatile platform for generating libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in pharmaceutical research.
Conclusion
This technical guide outlines a reliable and logical synthetic route for the preparation of this compound. By detailing the strategic considerations behind the two-step synthesis and providing clear, actionable protocols, this document serves as a valuable resource for chemists in both academic and industrial settings. The methodologies described are grounded in established principles of organic chemistry and offer a solid foundation for the synthesis of this and other complex fluorinated aromatic compounds.
References
- 1. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene () for sale [vulcanchem.com]
- 3. 944901-07-9|2-Bromo-4-methoxy-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene CAS number
An In-depth Technical Guide to 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Introduction
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethoxy group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of these functional groups allows for selective transformations, making it an invaluable intermediate for creating novel therapeutic agents and advanced materials.[1][2] The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic profiles of drug candidates.[3]
PART 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1049730-91-7 | [4][5] |
| Molecular Formula | C₈H₆BrF₃O₂ | [5] |
| Molecular Weight | 271.033 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| InChI Key | MWWJZKUPSAEIOT-UHFFFAOYSA-N | [5] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥98% | [5] |
PART 2: Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility and chemical behavior of this compound are dictated by the interplay of its three key functional groups.
Plausible Synthetic Pathway: Electrophilic Bromination
A logical and common strategy for synthesizing substituted bromoarenes is through electrophilic aromatic substitution. The synthesis of the target compound would likely proceed via the selective bromination of a suitable precursor, 3-methoxy-1-(trifluoromethoxy)benzene.
Causality of Experimental Design: The regiochemical outcome of the bromination is controlled by the directing effects of the existing substituents.
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.
-
Trifluoromethoxy Group (-OCF₃): A moderately deactivating, meta-directing group.
Both groups direct the incoming electrophile (Br⁺) to the same positions (C2 and C6 relative to the -OCF₃ group). Due to steric hindrance from the adjacent -OCF₃ group, bromination is heavily favored at the C2 position, leading to the desired product with high selectivity.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative procedure based on established methods for brominating substituted phenols and benzenes.[6]
-
Dissolution: Dissolve 1.0 equivalent of the precursor, 3-methoxy-1-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Reagent Addition: Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂), dropwise over 15-30 minutes. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of multiple, electronically distinct substituents—a halogen, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethoxy group—creates a unique and illustrative NMR profile. This document will serve as a technical resource for researchers and professionals, detailing the predicted spectral data, the rationale behind the chemical shift assignments, and the expected coupling patterns.
Molecular Structure and Substituent Effects
The molecular structure of this compound forms the basis for interpreting its NMR spectra. The strategic placement of the bromo, methoxy, and trifluoromethoxy groups on the benzene ring dictates the electronic environment of each proton and carbon nucleus, thereby influencing their resonance frequencies.
Caption: Molecular structure of this compound with atom numbering.
The interplay of the following substituent effects is critical for spectral prediction:
-
-OCH₃ (Methoxy group): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is increased electron density at the ortho and para positions.
-
-Br (Bromo group): Halogens are deactivating groups, exhibiting a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect).
-
-OCF₃ (Trifluoromethoxy group): This is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms (-I effect), and it also exhibits a weak deactivating resonance effect.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzene derivatives.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.35 - 7.45 | d | ³J(H6-H5) = 8.5 - 9.0 |
| H-5 | 6.95 - 7.05 | dd | ³J(H5-H6) = 8.5 - 9.0, ⁴J(H5-H3) = 2.5 - 3.0 |
| H-3 | 6.85 - 6.95 | d | ⁴J(H3-H5) = 2.5 - 3.0 |
| -OCH₃ | 3.80 - 3.90 | s | - |
Rationale for ¹H NMR Assignments
-
H-6: This proton is ortho to the strongly electron-withdrawing trifluoromethoxy group and meta to the electron-donating methoxy group. The deshielding effect of the -OCF₃ group is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-5: Positioned ortho to the electron-donating methoxy group and meta to both the bromo and trifluoromethoxy groups, H-5 will experience a net shielding effect compared to H-6. It will appear as a doublet of doublets due to a large ortho coupling with H-6 and a smaller meta coupling with H-3. The typical range for ortho coupling in benzene rings is 6-10 Hz, while meta coupling is generally 2-4 Hz.[2]
-
H-3: This proton is ortho to the bromo group and the methoxy group. The competing effects of these two groups are expected to result in the most upfield chemical shift among the aromatic protons. It will appear as a doublet due to the smaller meta coupling with H-5.
-
-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.
Caption: Predicted ¹H-¹H coupling interactions in the aromatic ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: six for the aromatic carbons and one each for the methoxy and trifluoromethoxy carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148 - 152 |
| C-2 | 115 - 120 |
| C-3 | 118 - 122 |
| C-4 | 155 - 160 |
| C-5 | 110 - 115 |
| C-6 | 125 - 130 |
| -OCH₃ | 55 - 57 |
| -OCF₃ | 120 - 125 (q, ¹J(C-F) ≈ 255-260 Hz) |
Rationale for ¹³C NMR Assignments
-
C-4: This carbon is directly attached to the electron-donating methoxy group and is expected to be the most deshielded aromatic carbon, appearing furthest downfield.
-
C-1: The carbon bearing the trifluoromethoxy group will also be significantly deshielded and will likely appear as the second most downfield aromatic signal.
-
C-6: This carbon is ortho to the strongly electron-withdrawing -OCF₃ group and will be deshielded.
-
C-3: This carbon is situated between the bromo and methoxy groups.
-
C-2: The carbon attached to the bromine atom will experience a moderate downfield shift due to the electronegativity of bromine.
-
C-5: This carbon is ortho to the electron-donating methoxy group and is expected to be the most shielded aromatic carbon, appearing at the most upfield position in the aromatic region.
-
-OCH₃: The methoxy carbon will resonate in its characteristic region around 55-57 ppm.
-
-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)). The chemical shift of this carbon is also influenced by the strong electronegativity of the fluorine atoms.
Experimental Protocol Considerations
To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental parameters are recommended:
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is a common solvent for many organic compounds.[3]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.
-
¹H NMR:
-
A standard single-pulse experiment should be sufficient.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Caption: Recommended workflow for NMR sample preparation and data acquisition.
Conclusion
This in-depth technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently predict and analyze the NMR spectra of complex aromatic molecules. The data and interpretations presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, aiding in the structural verification and characterization of this and similar compounds.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Introduction: Unveiling the Molecular Blueprint
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, with its unique assembly of a brominated aromatic ring, a methoxy group, and a trifluoromethyl moiety, presents a distinct analytical challenge. Its chemical properties are heavily influenced by the interplay of these functional groups, making mass spectrometry an indispensable tool for its characterization. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific principles that govern its behavior in the mass spectrometer. We will delve into predictive fragmentation pathways, backed by established principles of ion chemistry, and present field-proven protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties and Expected Ionization Behavior
Before delving into the analytical methodologies, it is crucial to understand the inherent properties of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.
| Property | Value | Source |
| Molecular Formula | C8H6BrF3O | PubChem[1][2] |
| Monoisotopic Mass | 253.95541 Da | PubChem[1][2] |
| Structure | A benzene ring substituted with bromo, methoxy, and trifluoromethyl groups. | PubChem[1][2] |
Given its structure, the compound is a semi-volatile, relatively nonpolar small molecule. This profile makes it an excellent candidate for Electron Ionization (EI) , a hard ionization technique that provides rich structural information through extensive fragmentation. For analyses requiring softer ionization, particularly when coupled with liquid chromatography, Electrospray Ionization (ESI) can be employed, although its efficiency may be lower for nonpolar compounds.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Detailed Protocol
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. The high energy of electron ionization (typically 70 eV) ensures reproducible fragmentation patterns, which are crucial for structural confirmation and library matching.[5][6]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 10 µg/mL.[7]
-
GC System:
-
Injector: Set to 250°C with a splitless injection of 1 µL for optimal sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted EI Mass Spectrum and Fragmentation Pathways
The EI mass spectrum of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is expected to be rich with structurally significant fragments. The presence of bromine, with its two major isotopes (79Br and 81Br in a roughly 1:1 ratio), will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.[8][9]
Molecular Ion and Isotopic Pattern
The molecular ion peak (M+•) will appear as a doublet at m/z 254 and 256, corresponding to the presence of 79Br and 81Br, respectively. The relative abundance of these two peaks should be nearly equal.
Key Fragmentation Pathways
The fragmentation of the molecular ion will be driven by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation events are predicted to be:
-
Loss of a Methyl Radical (•CH3): Cleavage of the O-CH3 bond is a common fragmentation pathway for anisoles.[10][11][12][13][14] This will result in a prominent fragment ion at m/z 239/241.
-
Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage to yield a fragment at m/z 175.
-
Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond can also cleave, leading to a fragment at m/z 185/187.
-
Loss of Formaldehyde (CH2O): Following the initial loss of a methyl radical, the resulting ion can rearrange and lose formaldehyde (30 Da), a characteristic fragmentation of the methoxy group on a benzene ring. This would produce a fragment at m/z 209/211.
-
Loss of Carbon Monoxide (CO): Aromatic ethers can also lose CO (28 Da) after the initial loss of a methyl group, leading to a fragment at m/z 211/213.
Visualization of Fragmentation Pathways
Caption: Predicted EI fragmentation pathways.
Predicted Mass Spectrum Data
| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 254/256 | [C8H6BrF3O]+• | - | Molecular Ion |
| 239/241 | [C7H3BrF3O]+ | •CH3 | Loss of methyl radical |
| 185/187 | [C7H6BrO]+ | •CF3 | Loss of trifluoromethyl radical |
| 175 | [C8H6F3O]+ | •Br | Loss of bromine radical |
| 209/211 | [C6H3BrF3]+ | •CH3, CH2O | Loss of methyl then formaldehyde |
| 211/213 | [C6H3BrF3]+• | •CH3, CO | Loss of methyl then carbon monoxide |
| 77 | [C6H5]+ | C2HBrF3O | Phenyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Complementary Approach
While GC-MS is ideal, LC-MS can be a valuable tool, especially for analyzing complex mixtures or when derivatization is not desirable. ESI is a soft ionization technique, meaning it typically results in less fragmentation and a more prominent protonated molecule, [M+H]+.[15][16]
Experimental Workflow: LC-MS
Caption: Workflow for LC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (with 0.1% formic acid to promote protonation) to a concentration of 1-10 µg/mL.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected ESI Mass Spectrum
In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 255/257. In-source fragmentation can be induced by increasing the fragmentor voltage, which may lead to the loss of the trifluoromethyl group to produce a fragment at m/z 186/188. For more detailed structural information, tandem mass spectrometry (MS/MS) would be necessary.
Conclusion: A Synergistic Approach to Structural Confirmation
The mass spectrometric analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is most comprehensively achieved through a synergistic use of GC-MS and LC-MS. GC-MS with electron ionization provides a wealth of structural information through its detailed and reproducible fragmentation patterns, which are invaluable for initial identification. LC-MS with electrospray ionization offers a complementary, softer ionization method that confirms the molecular weight and is amenable to high-throughput screening from complex matrices. By understanding the fundamental principles of ionization and fragmentation as they apply to the specific functional groups of this molecule, researchers and drug development professionals can confidently and accurately characterize this and other related compounds, ensuring the integrity and progression of their scientific endeavors.
References
- 1. PubChemLite - 2-bromo-4-methoxy-1-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uab.edu [uab.edu]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Benzene, bromo- [webbook.nist.gov]
- 9. Benzene, bromo- [webbook.nist.gov]
- 10. Anisole [webbook.nist.gov]
- 11. Anisole [webbook.nist.gov]
- 12. Anisole [webbook.nist.gov]
- 13. Anisole [webbook.nist.gov]
- 14. Anisole [webbook.nist.gov]
- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy group (–OCF₃) has garnered significant attention for its unique electronic properties and metabolic stability, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene , a key building block that offers a versatile platform for the synthesis of complex molecular architectures.
Physicochemical Properties and Commercial Availability
This compound (CAS No. 1049730-91-7) is a substituted aromatic compound with a molecular formula of C₈H₆BrF₃O₂ and a molecular weight of approximately 271.03 g/mol .[4] The presence of both a methoxy (–OCH₃) and a trifluoromethoxy (–OCF₃) group on the phenyl ring, along with a bromine atom, imparts a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.[5]
The trifluoromethoxy group is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability and cell membrane permeability of drug candidates.[1][3] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[6]
A number of commercial suppliers offer this compound, with varying purities and quantities to suit a range of research and development needs. Below is a comparative table of representative suppliers:
| Supplier | CAS Number | Purity | Available Quantities |
| 2a biotech | 1049730-91-7 | 96%+ | Inquiry for details |
| BLDpharm | 944901-07-9 | Inquire | Inquire |
| ChemScene | 944901-07-9 | >98% | 10g |
| CymitQuimica | 1049730-91-7 | 98% | 1g, 5g, 10g, 25g |
| Fluorochem | 1049730-91-7 | 98% | 1g, 5g, 10g, 25g |
Synthetic Utility: A Gateway to Novel Compounds
The synthetic utility of this compound primarily lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[6] Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10][11] This transformation has become an indispensable tool in medicinal chemistry for the preparation of arylamines, which are prevalent in a wide range of pharmaceuticals.[12][13][14]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial for achieving high yields and should be optimized for each specific amine.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: A Conceptual Pathway
The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[1][3] Molecules synthesized from this compound can be designed to interact with a variety of biological targets, such as enzymes and receptors, that are implicated in disease pathways.
The following diagram illustrates a conceptual workflow for the application of this building block in a drug discovery program targeting a hypothetical kinase involved in a cancer signaling pathway.
Caption: Conceptual workflow from building block to drug candidate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups provides a powerful platform for the construction of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its reactivity in key cross-coupling reactions, coupled with a strategic approach to molecular design, will continue to drive innovation in these fields.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 2-bromo-4-methoxy-1-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Suzuki coupling protocol using 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
An Application Note on a Robust Suzuki-Miyaura Cross-Coupling Protocol for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides under relatively mild conditions, often accommodating a wide array of sensitive functional groups.[1][2]
This application note presents a detailed and robust protocol for the Suzuki-Miyaura coupling of this compound, a uniquely substituted aryl bromide. This substrate is of particular interest to drug development professionals and synthetic chemists due to its distinct electronic features: a potent electron-withdrawing trifluoromethoxy (-OCF3) group and an electron-donating methoxy (-OCH3) group. This electronic dichotomy presents a valuable opportunity for fine-tuning molecular properties but can also pose challenges to the catalytic cycle. This guide provides a comprehensive framework, from mechanistic principles to a step-by-step experimental procedure, designed to empower researchers to successfully utilize this versatile building block in their synthetic campaigns.
Scientific Rationale: A Mechanistic Approach to Protocol Design
A successful protocol is built upon a solid understanding of the reaction mechanism and the role of each component. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4]
The Catalytic Cycle
The reaction mechanism is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2][6]
-
Transmetalation : For this step to occur, the organoboron species (e.g., boronic acid) must be activated by a base to form a more nucleophilic boronate complex.[7][8] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) complex.[3]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Component Selection for this compound
-
Substrate Reactivity : The target substrate possesses an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethoxy group. The trifluoromethoxy group, being ortho to the bromine, is expected to make the C-Br bond more susceptible to oxidative addition by lowering the electron density at the reaction center.[6] This generally favors the reaction.
-
Catalyst and Ligand System : For aryl bromides, especially those with complex electronic profiles, modern catalyst systems are preferred. A combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos is highly effective.[4][9] These ligands promote both the oxidative addition and reductive elimination steps and help prevent the formation of inactive palladium black.[6][9]
-
Base Selection : The choice of base is critical for activating the boronic acid.[8] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective for a broad range of substrates, has good solubility in aqueous mixtures, and is generally compatible with many functional groups.[8][10] Carbonates like K₂CO₃ are also widely used and effective.[10]
-
Solvent System : A biphasic solvent system is common in Suzuki couplings.[3] A mixture of an organic solvent like 1,4-dioxane or toluene with water is ideal. The organic solvent solubilizes the aryl halide and the catalyst complex, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[6][11]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (1.0 mmol scale) | Notes |
| This compound | 285.04 | 1.0 | 285 mg | Limiting Reagent |
| Arylboronic Acid | - | 1.2 | 1.2 mmol | Purity >95% recommended |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg (2 mol%) | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 0.04 | 16.4 mg (4 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| 1,4-Dioxane, Anhydrous | - | - | 8.0 mL | Solvent should be degassed prior to use |
| Water, Degassed | - | - | 2.0 mL | Deionized or distilled |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[12]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition : Using syringes, add the degassed 1,4-dioxane (8.0 mL) followed by the degassed water (2.0 mL). The reaction concentration is typically 0.1 M with respect to the aryl bromide.[13]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
Even robust protocols can sometimes yield suboptimal results. Here are solutions to common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient degassing (oxygen present); poor quality reagents. | Ensure proper inert atmosphere technique.[14] Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).[15][16] Use freshly opened, anhydrous solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source not properly reduced to active Pd(0). | Thoroughly degas all solvents and the reaction mixture before heating. Ensure the precatalyst and ligand system is appropriate.[6] |
| Dehalogenation of Aryl Halide | Side reaction promoted by certain bases or impurities. | Try a different base, such as K₂CO₃ or CsF. Ensure the boronic acid is of high purity.[6] |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under reaction conditions (hydrolysis of C-B bond). | Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.[6] Alternatively, add the boronic acid portion-wise during the reaction. |
| Low Product Solubility | The coupled product may have poor solubility in the work-up or purification solvents. | For highly nonpolar products, consider alternative extraction solvents like toluene or dichloromethane. Adjust chromatography solvent system accordingly.[17] |
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for constructing complex molecular architectures. The protocol detailed in this application note provides a validated and scientifically grounded method for the cross-coupling of this compound. By understanding the mechanistic underpinnings and the specific roles of each reagent, researchers can effectively troubleshoot and adapt this procedure to synthesize a wide range of novel biaryl compounds, accelerating progress in drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Introduction: Navigating the Heck Reaction with a Multifunctional Aryl Bromide
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate of interest, 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, presents a unique synthetic challenge and opportunity. Its structure incorporates a trifluoromethoxy group, a methoxy group, and a bromine atom on the aromatic ring, offering a versatile scaffold for the introduction of diverse functionalities.
This document provides a comprehensive guide to developing robust and efficient Heck reaction conditions for this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents. The provided protocols are designed to serve as a validated starting point for researchers, enabling them to confidently employ this versatile building block in their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[1]
Diagram: The Heck Reaction Catalytic Cycle
Caption: A generalized catalytic cycle for the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1] The electronic nature of the aryl halide influences this rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the aryl-palladium bond.[1]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2]
-
Reductive Elimination: A base is required to regenerate the active Pd(0) catalyst by removing the hydrogen halide.[1]
The unique substitution pattern of this compound, with both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, necessitates careful consideration of the electronic and steric effects on the catalytic cycle.
Key Reaction Parameters and Optimization
The success of a Heck reaction is highly dependent on the judicious choice of several key parameters.
Palladium Catalyst and Ligands
The selection of the palladium source and accompanying ligands is critical for achieving high catalytic activity and stability.
-
Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its air stability and in situ reduction to the active Pd(0) species.
-
Ligands: The role of the ligand is to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. For an electron-rich aryl bromide like our substrate (due to the methoxy group), electron-rich and sterically demanding phosphine ligands are often beneficial.
-
Triphenylphosphine (PPh₃): A standard and versatile ligand for many Heck reactions.[1]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand that can sometimes improve yields and prevent side reactions.
-
Tri-tert-butylphosphine (P(t-Bu)₃): An electron-rich and bulky ligand that has proven effective for less reactive aryl chlorides and can be advantageous for challenging aryl bromides.[3]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, often providing high stability and activity.[4]
-
Base
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and effective.[1] Cs₂CO₃ is often a superior choice for more challenging substrates.[3]
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed, particularly when using phosphine ligands.[1]
Solvent
The solvent must be capable of solubilizing the reactants and the catalyst system, and it should be stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates.[4]
-
Ethers: Dioxane and tetrahydrofuran (THF) are also viable options, especially with certain catalyst systems.[3]
Temperature
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[4] The optimal temperature will depend on the specific substrate, catalyst, and solvent system.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with representative alkenes. Note: These are generalized protocols and may require optimization for specific alkene coupling partners.
General Materials and Methods
-
Reagents: this compound, alkene (e.g., styrene, n-butyl acrylate), palladium(II) acetate, triphenylphosphine, potassium carbonate, and anhydrous N,N-dimethylformamide (DMF). All reagents should be of high purity.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, condenser, and an inert atmosphere setup (nitrogen or argon).
Protocol 1: Heck Coupling with Styrene
Diagram: Experimental Workflow for Heck Reaction
Caption: A typical experimental workflow for a Heck reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Alkene Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Heck Coupling with n-Butyl Acrylate
Follow the same procedure as in Protocol 1, substituting styrene with n-butyl acrylate (1.2 mmol, 1.2 equiv.). The reaction temperature and time may need to be optimized.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for the recommended starting protocols.
| Parameter | Protocol 1 (Styrene) | Protocol 2 (n-Butyl Acrylate) |
| Aryl Bromide | This compound | This compound |
| Alkene | Styrene | n-Butyl Acrylate |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 100-120 °C | 100-120 °C |
| Expected Product | Substituted Stilbene | Substituted Cinnamate Ester |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich and bulky ligand like P(t-Bu)₃, or a stronger base such as Cs₂CO₃. Increasing the reaction temperature or switching to a higher-boiling solvent like DMAc or NMP may also be beneficial.
-
Formation of Palladium Black: This indicates catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere. The use of a more robust ligand, such as an N-heterocyclic carbene, can also mitigate this issue.
-
Side Reactions: The formation of undesired byproducts can sometimes be suppressed by adjusting the reaction temperature or changing the ligand.
Safety Precautions
-
This compound and other reagents should be handled in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction of this compound provides a versatile and efficient method for the synthesis of a wide range of substituted alkenes. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully employ this valuable building block in their synthetic campaigns. The protocols and guidelines presented in this application note serve as a solid foundation for developing optimized and scalable Heck coupling procedures.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Agrochemical Synthesis: A Guide to Modern Catalytic and Flow Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The imperative to enhance agricultural productivity while ensuring environmental sustainability has catalyzed a paradigm shift in the synthesis of agrochemicals. Traditional synthetic routes are increasingly being supplanted by innovative methodologies that offer greater efficiency, selectivity, and a reduced environmental footprint. This application note provides an in-depth technical guide on the application of modern synthetic strategies, including C-H activation, photoredox catalysis, and continuous flow chemistry, in the development of next-generation agrochemicals. By elucidating the core principles and providing actionable protocols, this guide aims to empower researchers to harness these transformative technologies in their own discovery and development workflows.
The Evolving Landscape of Agrochemical Synthesis
The agrochemical industry faces the dual challenge of developing novel active ingredients to combat resistance and evolving pest pressures, while adhering to increasingly stringent regulatory standards for environmental and human safety.[1][2] Modern synthetic chemistry offers powerful tools to address these challenges by enabling more precise and sustainable molecular construction.[3] Methodologies that allow for late-stage functionalization are particularly valuable, as they permit the diversification of complex molecular scaffolds at advanced stages of the synthetic sequence, thereby accelerating the identification of lead compounds with improved properties.[4][5][6]
C-H Activation: A Paradigm Shift in Molecular Construction
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[7] This approach obviates the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.[4] In the context of agrochemical synthesis, C-H activation provides a powerful tool for the rapid derivatization of heterocyclic compounds, which are prevalent motifs in many pesticides.
Causality of Experimental Choices in C-H Activation
The regioselectivity of C-H activation is a critical consideration and is often directed by the inherent electronic and steric properties of the substrate or by the use of directing groups. Transition metal catalysts, particularly those based on palladium and rhodium, are frequently employed to facilitate these transformations.[8][9] The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired reactivity and selectivity. For instance, palladium-catalyzed C-H arylation of pyridine derivatives has been shown to be a robust method for the synthesis of complex, fused heterocyclic systems.[8][9] The use of specific phosphine ligands can significantly enhance the efficiency of these reactions.[8]
A notable application of this technology is in the discovery of new herbicides. The optimization of a new class of herbicides was significantly accelerated through the use of C-H functionalization to introduce a variety of substituents onto an aromatic ring attached to a heterocyclic core.[1] This rapid exploration of chemical space led to the development of the commercial candidate, rimisoxafen.[1]
Experimental Workflow: Palladium-Catalyzed Intramolecular C-H Arylation
Caption: Workflow for Pd-catalyzed intramolecular C-H arylation of a pyridine derivative.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions.[3] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates.[10] The resulting radical ions can then engage in a wide range of chemical transformations that are often difficult to achieve through traditional thermal methods.
Mechanistic Insights and Applications in Agrochemicals
The versatility of photoredox catalysis makes it a highly attractive tool for agrochemical synthesis. One of its key applications is in the introduction of fluorine-containing functional groups, which are prevalent in many modern agrochemicals due to their ability to enhance metabolic stability and biological activity. For example, photocatalytic trifluoromethylation of styrenes and thiols has been demonstrated to be a mild and efficient process.[8][11] The reaction typically employs a ruthenium or iridium-based photocatalyst in the presence of a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I).[8][11]
Late-stage functionalization of complex agrochemicals is another area where photoredox catalysis excels. The mild reaction conditions are often compatible with a wide range of functional groups, allowing for the direct modification of bioactive molecules without the need for protecting groups.[12]
Logical Relationship: Photocatalytic Trifluoromethylation Cycle
Caption: Simplified photoredox catalytic cycle for trifluoromethylation.
Continuous Flow Chemistry: A Leap in Efficiency and Safety
Continuous flow chemistry, where reagents are pumped through a network of tubes or channels for reaction, offers numerous advantages over traditional batch processing.[13][14] These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps.[5][6] In the context of agrochemical synthesis, flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or are sensitive to reaction conditions.
Synergy with Modern Catalytic Methods
The combination of flow chemistry with modern catalytic methods like photoredox catalysis creates a powerful platform for agrochemical synthesis.[13] Photochemical reactions in flow benefit from improved light penetration and uniform irradiation, leading to higher efficiency and reproducibility compared to batch reactors.[14] The small reactor volumes in flow systems also mitigate the risks associated with handling toxic or explosive intermediates. For instance, the photocatalytic trifluoromethylation of thiols using gaseous CF₃I is significantly more efficient and safer to perform in a continuous microflow setup.[8]
Application Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative
This protocol is adapted from a procedure for the synthesis of multiply fused heteroaromatic compounds.[8][9]
Materials:
-
Amide precursor (e.g., 2-quinolinecarboxyamide derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (n-Bu₄NBr)
-
N,N-Dimethylacetamide (DMA)
-
Dichloromethane
-
Water
-
Screw-capped test tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a screw-capped test tube equipped with a magnetic stir bar, add the amide precursor (0.100 mmol, 1.0 equiv), potassium carbonate (0.304 mmol, 3.0 equiv), tetrabutylammonium bromide (0.098 mmol, 1.0 equiv), palladium(II) acetate (0.010 mmol, 10 mol %), and triphenylphosphine (0.010 mmol, 10 mol %).
-
Add N,N-dimethylacetamide (3.1 mL) to the test tube.
-
Seal the test tube and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add water (3 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: General Procedure for Photocatalytic Trifluoromethylation of Thiols in Batch
This protocol is based on a method for the mild and fast photocatalytic trifluoromethylation of thiols.[8]
Materials:
-
Thiol substrate
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂)
-
Trifluoromethyl iodide (CF₃I)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the thiol substrate (0.2 mmol, 1.0 equiv) and Ru(bpy)₃Cl₂ (0.002 mmol, 1 mol %) in acetonitrile (2 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with trifluoromethyl iodide (CF₃I) gas from a balloon.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, vent the excess CF₃I in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated thiol.
Protocol 3: Synthesis of the Insecticide Broflanilide
This protocol outlines a key amidation step in an efficient synthesis of broflanilide.[9]
Materials:
-
N-methylated aniline intermediate
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the N-methylated aniline intermediate (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) to the solution.
-
Slowly add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired amide.
Quantitative Data Summary
| Agrochemical/Intermediate | Synthetic Method | Catalyst/Reagent | Yield (%) | Reference |
| Fused Pyridine Derivative | Intramolecular C-H Arylation | Pd(OAc)₂/PPh₃ | up to 94 | [8][9] |
| Trifluoromethylated Thiols | Photocatalytic Trifluoromethylation | Ru(bpy)₃Cl₂ | 52-98 | [8] |
| Broflanilide (multi-step) | Various | - | High overall yield | [9] |
| Isoxazoline Insecticide (L17) | Scaffold Hopping | - | LC₅₀ = 0.489 mg/L | [11] |
Conclusion
The adoption of modern synthetic methodologies such as C-H activation, photoredox catalysis, and continuous flow chemistry is poised to accelerate the discovery and development of novel agrochemicals. These technologies provide elegant solutions to long-standing synthetic challenges, enabling the construction of complex molecules with greater efficiency, selectivity, and sustainability. By integrating these approaches into their research programs, scientists and drug development professionals can expand the accessible chemical space for agrochemical discovery and contribute to the development of safer and more effective crop protection solutions.
References
- 1. Discovery of rimisoxafen - American Chemical Society [acs.digitellinc.com]
- 2. FMC Unveils Dual-Target Herbicidal Action of Rimisoxafen: Inhibition of SDPS and PDS Enzymes – News & Updates [chemrobotics.in]
- 3. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual mode of action herbicide rimisoxafen targets both phytoene desaturase and solanesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Palladium-catalyzed cross-coupling reactions with 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene.
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Introduction: Unlocking Molecular Complexity
Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable and electronically complex substrate: This compound .
This building block is of significant interest due to the unique interplay of its substituents. The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, prized for its ability to enhance metabolic stability and lipophilicity in drug candidates. Conversely, the methoxy (-OCH3) group is electron-donating. This electronic dichotomy presents both challenges and opportunities in catalysis, demanding a nuanced approach to reaction design. This document provides a detailed exploration of the substrate's reactivity, application notes for key transformations, and robust, step-by-step protocols for researchers in synthetic and medicinal chemistry.
Section 1: Mechanistic Principles and Substrate Reactivity
A thorough understanding of the general palladium catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Unique Profile of this compound
The reactivity of this substrate is dictated by the electronic and steric influence of its substituents on the C-Br bond.
-
Electronic Effects: The potent, electron-withdrawing -OCF3 group is positioned ortho to the bromine atom. Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step by lowering the electron density of the aryl halide. The electron-donating -OCH3 group is meta to the bromine, exerting a weaker, opposing influence. The net effect is an activated C-Br bond, making this substrate highly amenable to oxidative addition.
-
Steric Considerations: The presence of the ortho -OCF3 group introduces steric hindrance around the reaction center. This steric bulk can influence both the oxidative addition and the final reductive elimination step. To overcome this, the use of sterically demanding, electron-rich phosphine ligands is often crucial. These ligands promote the formation of a coordinatively unsaturated, monoligated palladium species (L1Pd), which is highly active in catalysis, and they accelerate the product-forming reductive elimination step.
Section 2: Application Notes for Key Transformations
The versatility of this compound allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. Below are guidelines for several key transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is one of the most robust methods for C-C bond formation. For this substrate, the primary challenge is selecting a catalyst system that is active enough to overcome any steric hindrance from the ortho -OCF3 group while being compatible with a wide range of boronic acids.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or dppf (2-6 mol%) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O (e.g., 4:1 v/v) |
| Temperature | 80 - 110 °C |
| Typical Yields | 75-95% |
Expert Insight: The use of bulky, electron-rich biaryl phosphine ligands like XPhos is highly recommended. These ligands stabilize the palladium catalyst and facilitate the reductive elimination step, which can be slowed by steric hindrance. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides. Given the prevalence of substituted aniline motifs in pharmaceuticals, this reaction is of paramount importance. The choice of base is critical, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, or G3/G4 precatalysts (1-2 mol%) |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) or Josiphos-type (2-4 mol%) |
| Base | NaOtBu, LiHMDS, K₃PO₄ (1.4-2.0 equiv.) |
| Solvent | Toluene, 1,4-Dioxane, CPME |
| Temperature | 90 - 110 °C |
| Typical Yields | 70-90% |
Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard for this reaction. For sensitive substrates or weakly nucleophilic amines, a different base like K₃PO₄ may be required. The use of modern palladium precatalysts (e.g., XPhos Pd G3) can simplify reaction setup and improve reproducibility.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes. This reaction traditionally uses a dual-catalyst system of palladium and copper(I).
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N, i-Pr₂NH (serves as base and often as solvent) |
| Solvent | THF, DMF (if a co-solvent is needed) |
| Temperature | Room Temperature to 60 °C |
| Typical Yields | 80-95% |
Expert Insight: The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base is crucial for deprotonating the terminal alkyne. While copper-free versions exist, the standard Pd/CuI system is highly reliable for aryl bromides.
Section 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points and may be optimized for specific coupling partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
Pd(OAc)₂ (0.02 equiv., 2 mol%)
-
XPhos (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
Toluene and Water (degassed, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Overview: Understanding the Challenge
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, not all substrates are created equal. Researchers utilizing 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene often face significant challenges in achieving high yields. This difficulty arises from a confluence of steric and electronic factors inherent to the molecule's structure.
-
Steric Hindrance: The primary obstacle is the significant steric bulk around the C-Br bond. The bromine atom is positioned ortho to a trifluoromethoxy (-OCF₃) group, which impedes the approach of the palladium catalyst. This hindrance can dramatically slow down or even prevent the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[3][4][5]
-
Conflicting Electronic Effects: The substrate features two substituents with opposing electronic influences.
-
The 4-methoxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, making the aryl bromide less electrophilic and thus less reactive toward oxidative addition.[6][7]
-
Conversely, the 1-trifluoromethoxy group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of its fluorine atoms.[8][9][10] This inductive effect partially counteracts the methoxy group's donation but is not always sufficient to overcome the combined deactivating and steric effects.
-
When the desired cross-coupling pathway is kinetically slow, alternative, non-productive pathways such as catalyst decomposition and side reactions become dominant, leading to the consumption of starting materials without the formation of the desired product.[11][12] This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low conversion, and I recover most of my starting aryl bromide. What is the primary cause?
Answer: Low conversion with this substrate almost always points to a sluggish or failed oxidative addition step. The combination of steric hindrance from the ortho-trifluoromethoxy group and the deactivating electronic effect of the para-methoxy group creates a high activation energy barrier for the insertion of the Pd(0) catalyst into the carbon-bromine bond.[5][6]
Standard catalyst systems, such as those employing simple phosphine ligands like triphenylphosphine (PPh₃), are often not robust enough. These ligands are not sufficiently electron-rich to promote the reaction with an electron-rich aryl ring, nor are they bulky enough to stabilize the active catalyst and facilitate the subsequent reductive elimination step effectively.[13]
Solution Path:
-
Re-evaluate your catalyst system. This is the most critical variable. Move away from simple ligands to modern, specialized biaryl phosphine ligands.
-
Increase reaction temperature. Cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be aware that this can also accelerate catalyst decomposition and side reactions if the catalyst system is not stable.[14]
Q2: My starting material is consumed, but the yield of my desired product is very low. What are the likely side reactions?
Answer: When the desired catalytic cycle is slow, several competing side reactions can consume your starting materials.[13]
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of your coupling partner, which is replaced by a hydrogen atom from a proton source (often water). This side reaction is base-mediated and is particularly problematic for electron-rich or heteroaryl boronic acids.[12][15] If your desired coupling is slow, the boronic acid has more time to decompose.
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (Ar'-Ar'). This reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species that may form if the initial reduction of a Pd(II) precatalyst is inefficient or if the reaction is not properly degassed.[11][12]
-
Hydrodehalogenation (Protodebromination): The starting aryl bromide can be reduced, replacing the bromine atom with hydrogen. This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[12][14]
-
Catalyst Decomposition: At elevated temperatures, an unstable palladium complex can decompose into inactive palladium black, effectively halting the catalytic cycle.[11][13]
Solution Path:
-
Minimize Oxygen: Ensure your solvent and reaction mixture are rigorously degassed. Using freeze-pump-thaw cycles is more effective than simply bubbling with an inert gas.[16] Maintain a positive pressure of argon or nitrogen throughout the reaction.[16]
-
Use a More Stable Boron Reagent: If protodeboronation is suspected, consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[12][16][17] These reagents often release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing decomposition.[17]
-
Select a Robust Ligand: Bulky, electron-rich ligands not only accelerate the desired reaction but also form more stable palladium complexes that are less prone to decomposition.[15][18]
Q3: I'm using Pd(PPh₃)₄ and getting poor results. What catalyst and ligand system should I use for this challenging substrate?
Answer: For sterically hindered and electronically challenging substrates, first-generation catalysts like Pd(PPh₃)₄ are rarely effective. Success hinges on using modern, specialized ligands designed to overcome these specific hurdles.[13] The goal is to use a ligand that is both bulky and electron-rich .
-
Bulky ligands promote the final reductive elimination step and can help stabilize the coordinatively unsaturated Pd(0) species.
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond of your electron-rich substrate.[2][7]
Recommended Ligand Classes:
| Ligand Class | Examples | Key Advantages for This Substrate |
| Biaryl Monophosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | The gold standard for difficult couplings. Their bulk and electron-donating properties are ideal for accelerating oxidative addition and reductive elimination.[13][19] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer excellent thermal stability and are highly electron-donating. Very effective for sterically demanding couplings.[20] |
| Dialkylphosphinobiphenyls | DavePhos, tBuXPhos | Provide a different steric and electronic profile that can be effective when other biaryl phosphines fail.[21] |
Practical Recommendation: Start with a pre-formed catalyst (a "precatalyst") like XPhos Pd G3 or SPhos Pd G3 . These are air- and moisture-stable complexes that reliably generate the active LPd(0) species, leading to more reproducible results.[15]
Q4: How do I select the optimal base and solvent for this reaction?
Answer: The choice of base and solvent are interdependent and crucial for success.
Base Selection: The base activates the boronic acid to facilitate transmetalation.[1] For sterically hindered couplings, a strong, non-nucleophilic base is often required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but is generally less likely to cause side reactions compared to alkoxides.[18]
-
Cesium Carbonate (Cs₂CO₃): Another excellent choice, valued for its high solubility in many organic solvents.[14]
-
Potassium Carbonate (K₂CO₃): A standard, weaker base. It may be effective if the catalyst system is highly active but is often insufficient for this substrate.[22]
-
Alkoxides (e.g., NaOtBu): Generally too strong and can promote side reactions like dehalogenation.[18]
Solvent Selection: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Aprotic Ethers (Dioxane, THF): Commonly used, often with a small amount of water to help dissolve the inorganic base.[1][23] Dioxane is often preferred for its higher boiling point.
-
Aromatic Hydrocarbons (Toluene): An excellent non-coordinating solvent that is also well-suited for higher temperatures.
-
Polar Aprotic Solvents (DMF, NMP): While they can aid solubility, they can sometimes coordinate to the palladium center or be unstable at high temperatures.[21][24] Use with caution.
A good starting point is K₃PO₄ as the base in a Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O mixture.[22][24][25]
Visualizing the Process
The Suzuki Catalytic Cycle: Highlighting Problem Areas
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 21. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Side products in Buchwald-Hartwig amination of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Technical Support Center: Buchwald-Hartwig Amination
Guide Series: Troubleshooting Side Reactions in Challenging Substrates Topic: Amination of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Welcome to the technical support center. As Senior Application Scientists, we understand that palladium-catalyzed C-N cross-coupling reactions, while powerful, can be sensitive to substrate-specific effects. This guide provides in-depth troubleshooting for the Buchwald-Hartwig amination of this compound, a substrate characterized by competing electronic and steric factors. The electron-donating p-methoxy group and the electron-withdrawing, sterically demanding o-trifluoromethoxy group create a unique chemical environment that can lead to specific side products.
This document is structured as a series of frequently asked questions (FAQs) to directly address challenges you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is sluggish, providing low conversion to the desired product. What are the primary causes for this substrate?
Answer: Low reactivity with this compound typically stems from a difficult oxidative addition step. The aryl bromide is rendered electron-rich by the para-methoxy group, which can slow its reaction with the Pd(0) catalyst.[1] Concurrently, the ortho-trifluoromethoxy group presents significant steric hindrance at the reaction center.
To overcome this, the choice of phosphine ligand is critical. Modern bulky, electron-rich biarylmonophosphine ligands are designed to accelerate both oxidative addition and reductive elimination while favoring the formation of the active monoligated palladium species.[2][3]
Recommended Actions:
-
Ligand Selection: If you are using older generation ligands (e.g., P(o-tol)₃, BINAP, DPPF), switching to a more sterically demanding and electron-rich ligand is the most critical first step.[4] Ligands from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig collections are highly effective for such challenging substrates.[4][5] BrettPhos, in particular, has shown excellent reactivity for C-N coupling reactions involving sterically hindered partners.[5]
-
Catalyst System: Ensure you are using a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6] For consistency, using pre-formed palladium G3 or G4 precatalysts, which incorporate the desired ligand, can provide more reproducible results by ensuring the formation of the active catalytic species.
-
Temperature: While higher temperatures (80-110 °C) can increase the reaction rate, they may also promote side reactions.[1] It is often more effective to first optimize the catalyst system at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.
| Ligand Generation | Example Ligands | Suitability for this compound | Key Feature |
| First Generation | P(o-tol)₃ | Poor | Limited scope, prone to side reactions.[2] |
| Second Generation | BINAP, DPPF | Moderate | Bidentate ligands that improved reliability but can be slow for hindered substrates.[2] |
| Third/Fourth Gen. | XPhos, RuPhos, BrettPhos | Excellent | Bulky, electron-rich biarylphosphines designed to accelerate key catalytic steps and minimize side reactions.[4][5] |
FAQ 2: I'm observing a major byproduct with a mass corresponding to 1-methoxy-3-(trifluoromethoxy)benzene. What is this side reaction and how can I suppress it?
Answer: This byproduct is the result of hydrodebromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This is one of the most common unproductive pathways in the Buchwald-Hartwig amination.[7][8] It typically arises from a competing reaction pathway where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or from other pathways involving hydride sources in the reaction mixture, ultimately leading to the reduced arene.[2]
The catalytic cycle and the point of divergence for this side reaction are illustrated below.
Caption: The main Buchwald-Hartwig cycle and the competing hydrodebromination pathway.
Troubleshooting Strategies:
-
Ligand Choice is Key: The steric and electronic properties of the ligand directly influence the relative rates of reductive elimination (product formation) versus competing pathways like β-hydride elimination.[2] Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) can create a steric environment that favors C-N bond-forming reductive elimination over other pathways.[2][5]
-
Base Selection: The base plays a crucial role. While strong alkoxide bases like NaOtBu or KOtBu are common and effective for deprotonating the amine complex[9], they can sometimes promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[10] This change may require a slight increase in reaction temperature or longer reaction times but can significantly reduce hydrodebromination. The effectiveness of a base is highly dependent on the solvent system.[11][12]
-
Control of Water: Ensure the reaction is performed under strictly anhydrous conditions. Trace water can be a source of protons for the hydrodebromination pathway. Use anhydrous solvents and properly dried reagents.
FAQ 3: My analysis shows a phenolic byproduct, suggesting cleavage of the 4-methoxy group. Why is this happening?
Answer: The observation of a phenol derivative indicates the cleavage of the methyl ether. While ethers are generally stable, they can be cleaved under certain conditions. In the context of a Buchwald-Hartwig reaction, this is most likely due to a nucleophilic attack on the methyl group of the methoxy ether by the strong alkoxide base (e.g., NaOtBu), particularly at elevated temperatures.
Mitigation Strategies:
-
Reduce Reaction Temperature: This is the most direct way to minimize ether cleavage. If the reaction is sluggish at lower temperatures, first optimize the catalyst/ligand system before increasing heat.
-
Switch to a Weaker, Non-Nucleophilic Base: The best solution is to replace the alkoxide base with a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][13] These bases are strong enough to facilitate the catalytic cycle but are significantly less nucleophilic than tert-butoxide, reducing the likelihood of attacking the ether.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion, as this prolonged exposure to heat and base can increase the prevalence of side products. Monitor the reaction progress by TLC or LC-MS.
| Observed Side Product | Chemical Name | Cause | Primary Solution(s) |
| Ar-H | 1-methoxy-3-(trifluoromethoxy)benzene | Hydrodebromination | Use a bulky biarylphosphine ligand (e.g., BrettPhos); screen weaker bases (K₃PO₄, Cs₂CO₃).[2][10] |
| Ar-OH | 4-hydroxy-2-(trifluoromethoxy)benzonitrile (or derivative) | Ether Cleavage | Replace NaOtBu with a non-nucleophilic base (K₃PO₄, Cs₂CO₃); lower reaction temperature.[14] |
FAQ 4: How should I approach optimizing the reaction conditions for this specific substrate in a systematic way?
Answer: A systematic approach is crucial for a substrate with competing factors. We recommend a logical workflow, starting with the most impactful variables. High-throughput experimentation (HTE) techniques are ideal for rapidly screening a wide array of conditions, but a manual, structured approach is also highly effective.[15]
Recommended Optimization Workflow:
-
Start with a Robust Catalyst System: Based on literature for sterically hindered, electron-rich aryl halides, begin with a modern ligand such as BrettPhos or RuPhos, paired with Pd₂(dba)₃ and NaOtBu in a common solvent like toluene or dioxane.[1][5]
-
Screen Bases: If the initial conditions give low yield or significant side products (hydrodebromination, ether cleavage), the next step is to screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) while keeping the ligand, solvent, and temperature constant.
-
Screen Solvents: Once a promising base is identified, screen a few common anhydrous solvents (e.g., Toluene, Dioxane, THF) to see if solubility and polarity effects improve the outcome.[11]
-
Optimize Temperature: Finally, with the best ligand/base/solvent combination, optimize the temperature to find the lowest possible value that provides a reasonable reaction rate and minimizes byproduct formation.
Caption: A decision tree for troubleshooting the amination of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Navigating the Purification of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethoxy (OCF₃)-containing compounds. As a Senior Application Scientist, I've observed the increasing prevalence of the OCF₃ group in modern drug discovery and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties can introduce complexities into downstream purification processes.
This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. We will delve into common issues encountered during chromatographic purification and recrystallization, offering practical, field-tested solutions.
Part 1: Troubleshooting Guide for Chromatographic Purification
The high lipophilicity and unique electronic nature of the trifluoromethoxy group can lead to several common issues during column chromatography. This section provides a systematic approach to diagnosing and resolving these problems.
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
Causality: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or issues with the mobile phase composition. For OCF₃-containing compounds, which are often basic and lipophilic, interactions with residual silanols on silica-based columns are a frequent cause of tailing.
Troubleshooting Protocol:
-
Column Selection:
-
Initial Choice: A modern, high-purity, end-capped C18 column is a good starting point for reversed-phase HPLC.[3]
-
Alternative Selectivity: If tailing persists, consider a phenyl-hexyl column to leverage π-π interactions with the aromatic core often present in these molecules.[3] For highly polar OCF₃ compounds, a polar-embedded column can improve retention and peak shape.
-
-
Mobile Phase Optimization:
-
pH Adjustment: For basic analytes, adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions by protonating the analyte and silanol groups.
-
Solvent Choice: Acetonitrile and methanol are common organic modifiers. Switching between them can alter selectivity and improve peak shape.
-
-
Sample Preparation:
-
Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[4]
-
Problem: Co-elution with Impurities
Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase under the chosen conditions. The high lipophilicity of the OCF₃ group can sometimes mask the polarity differences between the desired product and related impurities.
Troubleshooting Protocol:
-
Orthogonal Chromatography: If co-elution is persistent in reversed-phase HPLC, switching to a different chromatographic mode is often the most effective solution.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for both chiral and achiral separations of OCF₃-containing compounds.[5][6][7] It often provides unique selectivity and is a "greener" technique with faster run times.
-
Normal Phase Chromatography: While less common for these lipophilic compounds, it can be effective for separating isomers.
-
-
Method Optimization within the Same Chromatographic Mode:
-
Gradient Optimization: Adjust the gradient slope and duration to improve resolution.
-
Temperature Control: Varying the column temperature can influence selectivity and should be controlled for reproducibility.[4]
-
Problem: Compound Decomposition on Silica Gel
Causality: The acidic nature of silica gel can lead to the degradation of sensitive functional groups. While the OCF₃ group itself is generally stable, other functionalities within the molecule may not be. There have been reports of trifluoromethoxy-containing compounds showing instability during silica gel chromatography.[8]
Troubleshooting Protocol:
-
Assess Stability: Before committing to a large-scale purification, assess the stability of your compound on silica gel using a 2D TLC experiment.[9]
-
Spot the compound in one corner of a TLC plate and run it in a suitable eluent.
-
Dry the plate, rotate it 90 degrees, and run it again in the same eluent.
-
If the spot remains on the diagonal, the compound is stable. If new spots appear or streaking occurs, the compound is degrading.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been treated to reduce its acidity.
-
Alumina or Florisil: These can be viable alternatives for less challenging separations.[10]
-
-
In Situ Protection/Derivatization: In some cases, it may be necessary to protect a sensitive functional group before chromatography and deprotect it afterward. For example, some researchers have opted to oxidize their compounds in situ to avoid decomposition during purification.[8]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification and handling of trifluoromethoxy-containing compounds.
Q1: My OCF₃-containing compound is not visible on a TLC plate under UV light. How can I visualize it?
A1: While many aromatic OCF₃ compounds are UV active, not all will quench fluorescence effectively.[11] If your compound is not visible at 254 nm, you can use a chemical stain for visualization.[12][13]
-
p-Anisaldehyde Stain: A good general-purpose stain sensitive to many functional groups.[11]
-
Iodine Chamber: Effective for unsaturated and aromatic compounds. The spots will appear as dark brown against a lighter brown background.[11][13]
-
Phosphomolybdic Acid (PMA) Stain: Another "universal" stain that will show most organic compounds as dark green spots on a lighter green background upon heating.[11][13]
Q2: I'm struggling with the recrystallization of my OCF₃-containing compound. What solvents should I try?
A2: The high lipophilicity of the OCF₃ group means that these compounds are often soluble in a wide range of organic solvents. The key to successful recrystallization is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Initial Screening: Start with common solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
Consider "Fluorous" Interactions: While not a true "fluorous" tag, the OCF₃ group can have an affinity for other fluorinated molecules. Solvents with some fluorine content could be explored for unique selectivity.
-
Systematic Approach: Use a small amount of your compound to test solubility in a range of solvents of varying polarity at room temperature and with heating.
Q3: Are there any special considerations for the characterization of OCF₃-containing compounds after purification?
A3: Yes, particularly for NMR and mass spectrometry.
-
¹⁹F NMR: This is a powerful tool for confirming the presence and purity of your OCF₃-containing compound. The chemical shift of the OCF₃ group is characteristic and can provide valuable structural information.
-
Mass Spectrometry: High-resolution mass spectrometry is recommended for accurate mass determination. Be aware that polyfluorinated compounds can have numerous isomers, making structural confirmation by mass spectrometry alone challenging.[14] Fragmentation patterns can be crucial for distinguishing between isomers.
Q4: What is the best approach for the chiral separation of my racemic OCF₃-containing compound?
A4: Chiral HPLC and SFC are the methods of choice for the enantioselective separation of these compounds.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for separating a wide range of chiral fluorinated compounds.[4]
-
Method Development: A screening approach is recommended, testing a few different CSPs with standard mobile phases (normal phase, polar organic, and reversed-phase) to identify the optimal conditions.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is particularly well-suited for chiral separations, often providing faster and more efficient separations than HPLC.[5][15]
Part 3: Data and Workflow Visualization
Table 1: Comparison of Chromatographic Techniques for OCF₃ Compound Purification
| Technique | Stationary Phase Examples | Mobile Phase Examples | Key Advantages | Common Challenges |
| Reversed-Phase HPLC | C18, Phenyl-Hexyl | Water/Acetonitrile, Water/Methanol (with acid modifier) | Versatile, widely available | Peak tailing for basic compounds, potential for co-elution |
| Normal Phase HPLC | Silica Gel, Diol | Hexanes/Ethyl Acetate, Hexanes/Isopropanol | Good for isomer separation | Potential for compound degradation on silica |
| Supercritical Fluid Chromatography (SFC) | Diol, 2-Ethylpyridine, Chiral CSPs | Supercritical CO₂ with alcohol co-solvents (e.g., Methanol) | Fast, "green," excellent for chiral separations, unique selectivity | Requires specialized equipment |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in HPLC
Caption: A decision tree for troubleshooting poor peak shape.
Diagram 2: General Purification Strategy for a Novel OCF₃ Compound
Caption: A strategic workflow for purifying a new OCF₃ compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Using SFC to Improve Separation Workflows for Drug Analysis and Purification | Separation Science [sepscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. Toward Comprehensive Per- and Polyfluoroalkyl Substances Annotation Using FluoroMatch Software and Intelligent High-Resolution Tandem Mass Spectrometry Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst loading for cross-coupling of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Technical Support Center: Cross-Coupling of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of this compound. This guide is designed for researchers and process chemists to navigate the nuances of this specific transformation. The substrate , an electron-rich aryl bromide, presents unique challenges and opportunities for optimization. The methoxy group (-OCH₃) acts as a strong electron-donating group, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[1][2]
This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions, with a core focus on the critical parameter of catalyst loading.
Part I: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The underlying principle is that every unexpected result is a data point that can guide optimization.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes related to the catalyst?
A1: Low or no conversion is a common starting problem. Before examining other parameters, it's crucial to assess the heart of the reaction: the catalyst system.
-
Causality: For an electron-rich aryl bromide like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step.[1] If the catalyst system is not active enough or if the active catalyst is not generated efficiently, the catalytic cycle will not initiate.
-
Troubleshooting Steps:
-
Verify Catalyst Generation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the reduction to the active Pd(0) species is critical.[3][4] This process can be inefficient. Consider switching to a well-defined Pd(0) source like Pd₂(dba)₃ or, more reliably, a modern palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[5][6] These precatalysts are designed for the clean and quantitative generation of the active monoligated Pd(0) species, leading to more reproducible results.[5][6]
-
Initial Catalyst Loading: An initial loading of 1-2 mol % is a reasonable starting point. If you see no reaction, a cautious increase to 3-5 mol % for a screening reaction can help determine if catalyst activity is the primary issue. However, simply increasing the loading of an inappropriate catalyst is not a solution.[7]
-
Ligand Choice: The ligand is as important as the palladium source. For this electron-rich substrate, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos, tBu₃P) or an N-Heterocyclic Carbene (NHC) ligand is often required to facilitate the challenging oxidative addition step and stabilize the active catalyst.[1][6][8] If you are using a less electron-rich ligand like PPh₃, it may not be suitable for this substrate.
-
Q2: I'm observing significant dehalogenation of my starting material. How can I adjust the catalyst loading and system to minimize this?
A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-rich aryl halides.[1][9]
-
Causality: This side reaction occurs when the oxidative addition intermediate, Ar-Pd(II)-Br, undergoes a competing reaction pathway, often involving a hydride source (which can be solvent, base, or impurities), leading to reductive elimination of Ar-H instead of the desired cross-coupled product.[1] Highly active and coordinatively unsaturated catalyst species can sometimes promote this pathway.
-
Troubleshooting Steps:
-
Evaluate Catalyst Loading: A very high catalyst loading might exacerbate dehalogenation. After confirming the catalyst system is active, try systematically decreasing the loading (e.g., from 2 mol % down to 1 mol %, 0.5 mol %, etc.). The goal is to find a loading that is sufficient for the desired reaction rate without promoting the side reaction.
-
Modify the Ligand: The ligand's steric and electronic properties are paramount. Using a bulkier ligand can often disfavor the pathway leading to dehalogenation. It also helps to stabilize the catalyst, potentially preventing the formation of highly reactive, "ligandless" palladium species that can be indiscriminate.
-
Check Reagent Purity: Ensure your solvent and base are free of impurities that could act as hydride donors. For example, using an alcohol as a solvent or co-solvent can sometimes lead to dehalogenation.[1]
-
Q3: The reaction starts, but then stalls and I see the formation of palladium black. What is happening?
A3: This is a classic sign of catalyst deactivation, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal (palladium black).[10][11]
-
Causality: The monoligated Pd(0)L species is the active catalyst, but it exists in equilibrium with other species. If the ligand (L) is not sufficient to stabilize it, or if the reaction conditions are too harsh, these species can decompose and aggregate.[10][12]
-
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: For many systems, especially when not using a precatalyst, a ligand-to-palladium ratio greater than 1:1 is beneficial. For a Pd(0) source like Pd₂(dba)₃, a Pd:Ligand ratio of 1:2 or even 1:4 can provide additional stability.[5] This ensures there is sufficient free ligand in solution to prevent catalyst decomposition.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures (e.g., decrease from 100 °C to 80 °C). A more active catalyst system may allow you to run the reaction under milder conditions.
-
Re-evaluate Catalyst Loading: While counterintuitive, sometimes a lower initial catalyst loading can lead to a better overall result. High concentrations of palladium can sometimes increase the rate of aggregation. The key is to maintain a sufficient concentration of the active catalyst throughout the reaction.
-
Part II: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with an electron-rich aryl bromide?
A1: For initial screening, a catalyst loading in the range of 1 to 3 mol % is a robust starting point.[13] For well-defined, highly active precatalyst systems, it is often possible to achieve excellent results with loadings of 0.1 to 0.5 mol % or even lower during optimization.[8][14] Conversely, if the substrate is particularly challenging, initial trials might require up to 5 mol % to achieve reasonable conversion.[7]
Q2: How does the choice of palladium precatalyst affect the optimal loading?
A2: Modern palladium precatalysts, such as those developed by Buchwald and others, are designed for high efficiency and stability.[5][6] They ensure a reliable and rapid generation of the active Pd(0) species.[6] This efficiency often means that you can use significantly lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which can have inefficient and variable activation steps.[3][4] Using a precatalyst often translates to lower required loadings, which is economically and environmentally beneficial.[15]
Q3: When should I consider increasing versus decreasing the catalyst loading?
A3:
-
Increase Loading When: You observe a clean but very slow or incomplete reaction with no signs of catalyst decomposition or major side products. This suggests the turnover frequency is low, and a higher concentration of the active catalyst may be needed to drive the reaction to completion in a reasonable timeframe.
-
Decrease Loading When: You observe significant side reactions (like dehalogenation), rapid catalyst decomposition (formation of Pd black), or if the reaction is extremely fast and exothermic. High catalyst loading can increase the rate of side reactions.[15] The primary goal of process development is to find the lowest possible catalyst loading that gives a complete, clean, and reproducible reaction.
Q4: What analytical techniques are recommended for effectively monitoring the reaction to optimize catalyst loading?
A4: Effective optimization requires accurate data. Relying solely on an endpoint analysis is insufficient.
-
For Real-Time Monitoring: Techniques like HPLC-MS or GC-MS are ideal.[16][17] You can take small aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) to build a reaction profile. This allows you to accurately determine the reaction rate, identify the formation of side products, and see if the reaction has stalled.
-
For Quick Screening: Thin Layer Chromatography (TLC) is a simple and effective tool for qualitatively monitoring the consumption of the starting material.[13][18]
Part III: Experimental Protocol & Data Presentation
Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a parallel experiment to efficiently determine an effective catalyst loading range.
-
Reaction Setup: In an array of reaction vials inside a glovebox, add the aryl bromide, This compound (1.0 equiv, e.g., 0.2 mmol).
-
Reagent Addition: To each vial, add the boronic acid partner (1.2-1.5 equiv) and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Prepare a stock solution of the chosen palladium precatalyst and ligand (if separate) in the reaction solvent. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial to reach the final desired concentration (typically 0.1-0.5 M).[13]
-
Reaction: Seal the vials, remove the array from the glovebox, and place it in a pre-heated reaction block (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reactions at set time points using LC-MS or GC-MS by taking small, quenched aliquots. Once the reaction with the lowest catalyst loading that has reached completion is identified, the entire block can be cooled and worked up for analysis.
Table 1: Example Data from Catalyst Loading Optimization
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Dehalogenation (%) | Observations |
| 2.0 | 2 | 95 | 4 | Fast reaction, slight side product formation. |
| 1.0 | 4 | 96 | <1 | Clean reaction, complete conversion. |
| 0.5 | 8 | 95 | <1 | Clean reaction, slightly slower rate. |
| 0.25 | 12 | 80 | <1 | Reaction stalled, incomplete conversion. |
| 0.1 | 12 | 55 | <1 | Very slow, incomplete conversion. |
Based on this hypothetical data, a catalyst loading of 0.5-1.0 mol % represents the optimal range, balancing reaction time and efficiency.
Part IV: Workflow Visualization
The following diagram illustrates the logical decision-making process for optimizing catalyst loading in a cross-coupling reaction.
Caption: Workflow for Catalyst Loading Optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. vapourtec.com [vapourtec.com]
- 18. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Improving solubility of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene in organic solvents
Answering the call of complex chemical challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for improving the solubility of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to overcome experimental hurdles. This guide is structured as a dynamic series of frequently asked questions and troubleshooting scenarios, designed to address the specific solubility challenges posed by this molecule's unique structure.
Technical Support Guide: this compound
This guide delves into the solubility characteristics of this compound, offering systematic approaches to solvent selection and solubility enhancement.
Part 1: Frequently Asked Questions (FAQs)
Question: What are the key structural features of this compound, and how do they influence its solubility?
Answer: The solubility behavior of this compound is dictated by the interplay of its four key structural components:
-
Benzene Ring: This aromatic core is inherently non-polar and lipophilic, favoring interactions with non-polar solvents.
-
Bromo (-Br) group: The bromine atom adds significant molecular weight and polarizability. It contributes to van der Waals forces and weak dipole-dipole interactions but does not participate in hydrogen bonding.
-
Methoxy (-OCH₃) group: This ether group introduces a polar C-O bond and can act as a hydrogen bond acceptor. It moderately increases the molecule's polarity.
-
Trifluoromethoxy (-OCF₃) group: This is a highly lipophilic and electron-withdrawing group. While the C-F bonds are polar, the fluorine atoms create a "Teflon-like" shield around the oxygen, significantly reducing its ability to act as a hydrogen bond acceptor. This group generally decreases solubility in polar, protic solvents.
Collectively, these features create a molecule with moderate polarity and significant lipophilicity. It is not expected to be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but should find optimal solubility in solvents of intermediate polarity.
Question: What is the general predicted solubility profile for this compound?
Answer: Based on the principle of "like dissolves like," we can predict a general solubility profile.[1] The molecule's mixed characteristics suggest it will be most soluble in moderately polar aprotic solvents that can engage in dipole-dipole interactions without relying on hydrogen bonding. Solubility is expected to be lower in highly polar, protic solvents (like water and methanol) and very non-polar solvents (like heptane).
Predicted Solubility Profile Summary
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polar groups limit solubility in purely non-polar media. Toluene may be slightly better due to pi-pi stacking interactions with the benzene ring. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents offer a balance of polarity to interact with the -Br, -OCH₃, and -OCF₃ groups without the unfavorable interactions of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The bulky, lipophilic -OCF₃ group and the overall non-polar surface area hinder strong interactions with solvents that have a dense hydrogen-bonding network.[2] |
Question: Where can I find safety information for handling this compound?
Answer: While a specific Safety Data Sheet (SDS) for this compound was not found, it is critical to handle it with care, assuming it may be hazardous. Always handle novel compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4] For guidance, refer to the SDS for structurally similar compounds like 1-Bromo-4-(trifluoromethoxy)benzene and 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, which indicate potential for skin, eye, and respiratory irritation.[3][5][6]
Part 2: Troubleshooting Common Solubility Issues
Question: My compound won't dissolve in my chosen solvent. What is the first step?
Answer: The first step is to assess the polarity mismatch. If you used a very non-polar solvent (e.g., hexane) or a very polar, protic solvent (e.g., water), the lack of solubility is expected. The next logical step is to select a solvent with intermediate polarity. A good starting point would be dichloromethane (DCM) or ethyl acetate.
If solubility is still limited, gentle heating can be attempted. For many organic solids, solubility increases exponentially with temperature.[7][8] A temperature increase of around 20°C can often double the solubility.[7] However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
Question: How can I systematically select an optimal solvent using Hansen Solubility Parameters (HSP)?
Answer: Hansen Solubility Parameters (HSP) offer a powerful, quantitative method for predicting solubility based on the principle that "like dissolves like."[9] Every molecule is assigned three parameters (δd, δp, δh) that represent the energy from dispersion forces, polar forces, and hydrogen bonding, respectively.[10]
-
δd (Dispersion): Relates to van der Waals forces.
-
δp (Polar): Relates to dipole-dipole interactions.
-
δh (Hydrogen Bonding): Relates to the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the solute (1) and solvent (2) in "Hansen space" is calculated, and if it falls within the solute's interaction radius (R₀), solubility is predicted.[9][10] While the exact HSP values for this compound are not published, you can experimentally determine an approximate "solubility sphere" by testing the compound's solubility in a range of well-characterized solvents.
Question: How can I use a co-solvent system to improve solubility?
Answer: A co-solvent system involves mixing two or more miscible solvents to fine-tune the overall polarity of the solvent medium to better match the solute.[11][12] This is an extremely effective technique for compounds like ours that have both polar and non-polar characteristics.[13] By blending solvents, you can create a customized environment that maximizes solute-solvent interactions.
Common Co-Solvent Strategies:
-
Reduce Polarity: If your compound is dissolved in a polar solvent like THF but precipitates upon addition to a non-polar reaction mixture, you can use a THF/Toluene co-solvent system.
-
Increase Polarity: If solubility is low in a non-polar solvent like heptane, gradually adding a more polar co-solvent like ethyl acetate or DCM can significantly improve solubility.
The ideal ratio of co-solvents must be determined experimentally. A simple screening process involves titrating a more soluble solvent into a suspension of the compound in a less soluble one until dissolution occurs.
Part 3: Experimental Protocols
Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination
This protocol describes a reliable method for measuring the equilibrium solubility of a solid compound in a given solvent at a specific temperature.[14][15]
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Multiple small, sealable glass vials (e.g., 4 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility)
-
Volumetric flasks and pipettes for dilution
-
Validated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to each of at least three separate vials. The visual presence of undissolved solid is essential to ensure saturation is reached.[15]
-
Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A common starting point is 24-48 hours.[16] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[14]
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the sample to determine the concentration.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. wjbphs.com [wjbphs.com]
- 13. ijsdr.org [ijsdr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: A Guide to Preventing Hydrodehalogenation of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene in cross-coupling reactions and encountering the common but problematic side reaction of hydrodehalogenation. Our goal is to provide you with a deep, mechanistically-grounded understanding of this issue and to offer actionable, field-proven strategies to suppress the formation of the undesired byproduct, 1-methoxy-3-(trifluoromethoxy)benzene, thereby maximizing the yield of your target molecule.
Troubleshooting Guide: Suppressing Unwanted Hydrodehalogenation
This section addresses the most pressing issues encountered during experimentation in a direct question-and-answer format.
Q1: I am observing a significant amount of 1-methoxy-3-(trifluoromethoxy)benzene as a byproduct in my cross-coupling reaction. What is happening and why is my specific substrate susceptible?
A1: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling where the aryl-halide bond (C-Br) is cleaved and replaced with a C-H bond. [1]
The substrate, this compound, possesses an electron-donating methoxy group. This electronic feature makes the aryl bromide "electron-rich," which can slow down the initial, crucial step of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) catalyst. When this step is slow, it allows competing degradation pathways that generate palladium-hydride (Pd-H) species to become more prominent.[2] These highly reactive Pd-H species can then intercept the palladium-aryl intermediate, leading to reductive elimination of the undesired hydrodehalogenated product.[3]
The primary sources for the problematic hydride species include:
-
Trace Water: Often the main culprit, water can participate in side reactions with the catalyst or base to generate hydrides.[4][5]
-
Alcohol Solvents or Additives: Solvents like methanol or ethanol can be a direct source of hydrides through processes like β-hydride elimination from palladium alkoxide intermediates.[1][6]
-
Amine Reagents: In reactions like the Buchwald-Hartwig amination, the amine itself or its degradation products can be a hydride source.[3]
-
Bases: Certain bases, particularly strong alkoxides in the presence of a proton source, can facilitate the formation of Pd-H species.
// Main Cycle Nodes pd0 [label="L₂Pd⁰", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_aryl [label="L₂PdII(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_r [label="L₂PdII(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Side Reaction Nodes hydride_source [label="Hydride Source\n(H₂O, ROH, etc.)", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; pd_h [label="L₂PdII(H)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_elim_h [label="Reductive\nElimination (Side Reaction)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Products product [label="Ar-R\n(Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ar-H\n(Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> ox_add [label=" + Ar-Br"]; ox_add -> pd_aryl; pd_aryl -> trans [label=" + R-M"]; trans -> pd_r; pd_r -> red_elim; red_elim -> pd0 [label=" - Ar-R"]; red_elim -> product [style=dashed, color="#34A853"];
// Side Reaction Edges pd_aryl -> red_elim_h [dir=back, label=" Interception", color="#EA4335"]; pd_h -> red_elim_h [color="#EA4335"]; hydride_source -> pd_h [style=dashed, label=" Catalyst\nInteraction", color="#EA4335"]; red_elim_h -> pd0 [label=" - Ar-H", color="#EA4335"]; red_elim_h -> byproduct [style=dashed, color="#EA4335"];
// invisible nodes for ranking {rank=same; pd0; hydride_source;} {rank=same; pd_aryl; pd_h;} {rank=same; product; byproduct;} }
Figure 1. Competing pathways in Pd-catalyzed cross-coupling.
Q2: My reaction is meticulously dried, yet hydrodehalogenation persists. How do I select the right catalyst and ligand system to favor my desired product?
A2: Your choice of ligand is the most powerful tool to control the outcome. The key is to select a ligand that accelerates the desired reductive elimination step, making it kinetically much faster than the competing hydrodehalogenation pathway.[7]
For electron-rich aryl bromides like your substrate, the best choices are bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[8] These ligands promote the crucial C-C or C-N bond-forming reductive elimination step.
| Ligand Class | Examples | Key Advantages for This Substrate | Considerations |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | Accelerate Reductive Elimination: Their steric bulk forces the aryl and coupling partner groups into proximity, promoting the desired bond formation.[8] Stabilize Pd(0): Their electron-rich nature stabilizes the active catalyst, preventing decomposition into palladium black. | Can be air-sensitive; often used with specialized Pd(II) precatalysts for best results. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors: Form very stable bonds to palladium, creating robust catalysts that resist decomposition.[9] High Activity: Can be highly effective for activating challenging substrates. | Can sometimes be too stable, potentially slowing catalysis. The choice of NHC is critical. |
| Bidentate Phosphines | Xantphos, DPEPhos, dppf | Chelation Effect: Can prevent catalyst aggregation and are effective in many systems.[3] | May be less effective than bulky monodentate ligands at accelerating reductive elimination for this specific challenge. |
Application Scientist's Recommendation: Start with a modern Pd(II) precatalyst system, such as SPhos Pd G3 or RuPhos Pd G3 . These are air-stable complexes that reliably generate the active L-Pd(0) species in solution, providing excellent reproducibility and high activity.[8][10] They are specifically designed to overcome challenges like slow oxidative addition and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: How do my choices of base and solvent impact the formation of the hydrodehalogenated byproduct?
A1: The base and solvent create the environment for the reaction and are critical factors.
-
Solvent Selection: The cardinal rule is to use anhydrous, aprotic solvents. [11] Protic solvents like alcohols are known hydride donors.[1] Toluene, 1,4-dioxane, and THF are excellent choices, provided they are rigorously dried. Remember that even solvents stored over molecular sieves can absorb atmospheric moisture; degassing the final reaction mixture via a series of vacuum/inert gas backfill cycles is a crucial step.[12]
-
Base Selection: The choice of base is highly dependent on the type of cross-coupling reaction.
-
For Suzuki-Miyaura Couplings: A weaker base is often sufficient and preferable. Using powdered K₃PO₄ or Cs₂CO₃ is generally safer than strong alkoxides.[13] These bases are strong enough to facilitate the crucial transmetalation step without aggressively promoting side reactions.[14]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine.[15][16] In this case, it is paramount that the entire system is free of water, as the combination of a strong base and trace water is a primary driver for hydrodehalogenation.
-
// Nodes start [label="Significant Hydrodehalogenation\n(>5%) Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 1: Verify Reagent Purity & Dryness\n\n- Use anhydrous, sparged solvents (Toluene, Dioxane).\l- Dry base (K₃PO₄, Cs₂CO₃) in vacuo.\l- Ensure coupling partner is anhydrous.\l", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; change_ligand [label="Step 2: Change Ligand System\n\n- Switch to a bulky, electron-rich ligand.\l- Recommended: SPhos, RuPhos, or XPhos.\l- Use a modern Pd(II) precatalyst (e.g., SPhos Pd G3).\l", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; change_base [label="Step 3: Modify Base/Solvent\n\n- For Suzuki: Switch from alkoxide to K₃PO₄ or Cs₂CO₃.\l- For Buchwald: Ensure absolute exclusion of H₂O.\l- Consider a less polar solvent like Toluene.\l", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; optimize_temp [label="Step 4: Adjust Reaction Parameters\n\n- Lower the temperature in 10°C increments.\l- Increase concentration slightly (e.g., 0.1M to 0.2M).\l", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label=" Yes"]; check_reagents -> change_ligand [label=" Problem Persists"]; change_ligand -> change_base [label=" Problem Persists"]; change_base -> optimize_temp [label=" Problem Persists"];
// Success paths check_reagents -> success [label=" Solved"]; change_ligand -> success [label=" Solved"]; change_base -> success [label=" Solved"]; optimize_temp -> success [label=" Solved"]; }
Figure 2. A logical workflow for troubleshooting hydrodehalogenation.
Q2: Are there alternative coupling strategies if hydrodehalogenation cannot be suppressed with Palladium catalysis?
A2: Yes. While palladium is the workhorse for these transformations, other transition metals can offer different reactivity profiles that may circumvent the hydrodehalogenation issue.
-
Nickel Catalysis: Nickel catalysts are known to be more reactive towards oxidative addition, especially with challenging substrates like aryl chlorides or electron-rich aryl bromides.[8] A switch to a Ni-based system (e.g., NiCl₂(dme) with a suitable ligand) could potentially favor the desired coupling over side reactions. However, nickel catalysis often requires different ligands and conditions and may have its own set of challenges.[17]
-
Copper Catalysis: For certain transformations, like C-N or C-O bond formation, modern copper-catalyzed methods (variations of the Ullmann reaction) can be an excellent alternative and are generally less prone to hydrodehalogenation pathways.[18]
A switch in catalyst metal should be considered a secondary troubleshooting step after fully optimizing the palladium-based system, which remains the most versatile and well-understood method for this class of reaction.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to minimize hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane (or Toluene)
-
Degassed Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, flame-dried K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide. The small amount of water is often necessary to facilitate the dissolution of the phosphate base and assist in the transmetalation step.[19]
-
Reaction Execution: Immerse the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance from the Ortho-Bromo Substituent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing reactions involving sterically hindered ortho-bromo substituted aromatic compounds. The question-and-answer format is designed to directly address common challenges encountered in the lab.
Section 1: Understanding the Core Challenge
Q1: Why do my cross-coupling reactions consistently fail or give low yields when I use substrates with a bromine atom at the ortho position?
A1: The primary reason is a phenomenon called steric hindrance. The bromine atom, due to its size (van der Waals radius of ~1.85 Å), physically obstructs the reaction center—the carbon atom to which it is bonded. In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, this bulkiness impedes the crucial first step of the catalytic cycle: oxidative addition.[1][2] The palladium catalyst cannot easily approach and insert itself into the carbon-bromine (C-Br) bond, leading to a high activation energy barrier and a slow or non-existent reaction.[1][3]
Furthermore, even if oxidative addition occurs, the bulky ortho-substituent can destabilize the resulting organopalladium intermediate or hinder subsequent steps like transmetalation and reductive elimination, ultimately leading to low product yield.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the most common challenges in Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions involving ortho-bromoarenes.
Issue 2.1: My Suzuki-Miyaura coupling of a 2-bromoaryl compound is not working. What is the first thing I should change?
A1: The first and most critical parameter to adjust is your catalyst system , specifically the phosphine ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates. You must switch to a ligand specifically designed to overcome steric hindrance.[4][5]
The underlying principle: Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") are essential.[6]
-
Bulkiness: These ligands create a large, sterically demanding environment around the palladium atom. This promotes the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species, which is more accessible to the hindered ortho-bromo substrate.[7]
-
Electron-Donating Ability: Their electron-rich nature increases the electron density on the palladium center, which significantly accelerates the rate of oxidative addition into the C-Br bond.
Recommended Ligand Classes & Selection Table
| Ligand Class | Example Ligands | Key Features & When to Use |
| Biarylphosphines | SPhos, XPhos, RuPhos | Workhorse ligands. Excellent for a wide range of sterically hindered aryl bromides and chlorides. Start with SPhos or XPhos for general-purpose troubleshooting.[5][8] |
| Dialkylphosphinobiphenyls | tBuXPhos | Highly effective for challenging couplings, particularly when dealing with electron-rich or very hindered substrates.[9] |
| Specialized Ligands | AntPhos | Shown to be uniquely effective in extremely demanding aryl-alkyl couplings where other ligands fail, potentially by inhibiting side reactions like β-hydride elimination.[5] |
Troubleshooting Workflow: Ligand & Condition Screening
Below is a logical workflow for troubleshooting a failing Suzuki-Miyaura coupling with an ortho-bromo substrate.
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.
Q2: I'm trying to perform a Buchwald-Hartwig amination on a 2,6-dibromoaryl compound, but I only get dehalogenation or starting material back. How can I fix this?
A2: This is a classic problem when dealing with di-ortho-substituted substrates. The steric environment is extremely congested, making both oxidative addition and the subsequent C-N reductive elimination challenging. Success hinges on an aggressive and carefully chosen catalyst system and reaction conditions.
Causality:
-
Failed Oxidative Addition: As with the Suzuki coupling, the Pd(0) catalyst struggles to access the C-Br bond.
-
Difficult Reductive Elimination: After the amine is bound to the palladium center, the steric bulk from both the ortho-bromo substituents and the bulky phosphine ligand can make it difficult for the new C-N bond to form and the product to be eliminated from the metal center. This is often the rate-limiting step in hindered couplings.
-
Side Reaction - Dehalogenation: An unproductive side reaction where the aryl halide is simply reduced (the bromine is replaced by hydrogen) can become dominant if the desired coupling pathway is too slow.[10]
Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol is adapted from methodologies proven to be effective for tetra-ortho-substituted biarylamine synthesis and can be applied to ortho-bromo substrates.[11]
-
Reagent Preparation: In a glovebox, add the hindered aryl bromide (1.0 equiv), the amine (1.2 equiv), a highly hindered phosphine ligand (e.g., a carbazolyl-derived P,N-ligand or a Buchwald-type ligand, 1.5-3 mol %), and a palladium source (e.g., Pd(OAc)₂, 1 mol %) to an oven-dried reaction vial.
-
Base and Solvent: Add a strong, non-coordinating base such as sodium tert-butoxide (NaOtBu, 1.5 equiv). Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction Execution: Seal the vial tightly. Remove from the glovebox and place in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir vigorously and monitor the reaction by GC-MS or LC-MS. Due to the steric hindrance, reactions may require extended times (12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
The choice of a strong base like NaOtBu is crucial as it facilitates the deprotonation of the amine, which is necessary for its coordination to the palladium center.[10][12]
Section 3: General FAQs and Advanced Strategies
Q3: Does increasing the reaction temperature always help with sterically hindered substrates?
A3: Generally, yes, but with a significant caveat. Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.[4] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like dehalogenation or homocoupling of the boronic acid partner in Suzuki reactions.[13] A typical effective range is 80-110 °C. If a reaction fails at 80 °C, increasing to 100-110 °C is a logical step before abandoning the catalyst system.
Q4: Are there alternatives to palladium catalysis for these challenging substrates?
A4: While palladium is the most common, other transition metals can be effective. Nickel-based catalysts, for example, are sometimes superior for certain cross-coupling reactions.[14] Nickel is smaller than palladium, which can alter the steric environment around the metal center. Furthermore, nickel catalysis can sometimes proceed through different mechanistic pathways, such as those involving single-electron transfer (SET), which may be less sensitive to steric bulk in the same way as the Pd(0)/Pd(II) cycle.
Q5: My reaction is working, but the yield is moderate (40-50%). How can I optimize it further?
A5: For moderate-yield reactions, systematic optimization is key. Consider the following steps:
-
Screen a Broader Range of Ligands: While SPhos might work, RuPhos or XPhos might provide a higher yield for your specific substrate. Run small-scale parallel reactions to screen 3-4 different bulky ligands.
-
Base and Solvent Matrix: The interplay between the base and solvent is critical. A base like K₃PO₄ might be more effective in a dioxane/water mixture, while NaOtBu is typically used in anhydrous toluene.[15] Screening different base/solvent combinations can often unlock higher yields.
-
Use a Palladium Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available precatalyst (e.g., XPhos Pd G3). These well-defined complexes are more stable and ensure more reliable and efficient generation of the active catalytic species, leading to more reproducible and often higher yields.
Advanced Optimization Logic
Caption: Workflow for optimizing moderate-yield hindered coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Temperature Effects on Reactions of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, with a specific focus on the critical role of temperature in controlling reaction rates and outcomes. Our goal is to equip you with the expertise to navigate the complexities of this substituted aromatic compound and achieve reliable, reproducible results.
Introduction: Understanding the Thermal Sensitivity of this compound
The reactivity of this compound is significantly influenced by its unique substitution pattern. The interplay between the electron-donating methoxy group (-OCH₃), the electron-withdrawing trifluoromethoxy group (-OCF₃), and the bromine atom (-Br) as a leaving group creates a nuanced electronic environment on the aromatic ring.[1][2] This complexity makes temperature a critical parameter to control, as it directly impacts reaction kinetics, selectivity, and the potential for side-product formation.
This guide will delve into the fundamental principles governing the effect of temperature on the reaction rate of this compound, provide a practical experimental protocol for studying these effects, and offer a comprehensive troubleshooting guide for common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate.[3] This relationship is described by the Arrhenius equation, which indicates an exponential dependence of the rate constant on temperature.[3] A common rule of thumb is that for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.[3] This is because higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, and a greater proportion of molecules possessing the necessary activation energy to react.[3]
Q2: What is the role of the substituents on the benzene ring in determining its reactivity at different temperatures?
The substituents on the benzene ring play a crucial role. The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1][2] Conversely, this electron-withdrawing character can activate the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to the bromine leaving group.[4] The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. The combined electronic effects of these groups will influence the activation energy of a given reaction, and thus its sensitivity to temperature changes.
Q3: Can high temperatures lead to undesirable side reactions?
Yes, excessively high temperatures can lead to a variety of issues. These can include the decomposition of starting materials, reagents, or the desired product, leading to lower yields and the formation of impurities.[5] High temperatures can also decrease the selectivity of a reaction, favoring the formation of thermodynamic byproducts over the desired kinetic product. For instance, in a Suzuki coupling reaction, elevated temperatures can sometimes lead to the precipitation of palladium black, indicating catalyst decomposition and a loss of catalytic activity.[6]
Q4: How can I accurately control the temperature of my reaction?
Precise temperature control is essential for reproducible results. For reactions requiring heating, an oil bath with a contact thermometer or a heating mantle with a temperature controller is recommended.[5] For reactions requiring cooling, various cooling baths can be used, such as an ice-water bath (0 °C), an ice-salt bath (down to -20 °C), or a dry ice/acetone bath (-78 °C). It is crucial to monitor the internal temperature of the reaction mixture, not just the bath temperature.
Q5: What are the key safety precautions to consider when working with this compound at elevated temperatures?
It is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.[7][8][9] This compound may be irritating to the skin and eyes.[8] When heating, always use a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[7][8][9] Be aware of the flash points of your solvents and take precautions to avoid ignition sources.[5][8]
Experimental Protocol: A Hypothetical Study on the Effect of Temperature on a Nucleophilic Aromatic Substitution (SNAr) Reaction
This section provides a detailed, step-by-step methodology for investigating the effect of temperature on the rate of a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Objective: To determine the rate constant of the reaction at different temperatures and to calculate the activation energy (Ea) using the Arrhenius equation.
Reaction:
This compound + Nu⁻ → 2-(Nu)-4-methoxy-1-(trifluoromethoxy)benzene + Br⁻
Materials:
-
This compound
-
Nucleophile source (e.g., sodium salt of the nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., a stable compound with a distinct retention time in GC/LC analysis)
-
Reaction vials with septa
-
Temperature-controlled reaction block or oil baths
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the this compound stock solution and the internal standard stock solution.
-
Place the vials in the temperature-controlled block or oil bath and allow them to equilibrate to the desired temperature (e.g., 40°C, 50°C, 60°C, 70°C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to each vial simultaneously.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching agent (e.g., a dilute acid if the nucleophile is basic).
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial rate of the reaction at each temperature from the initial slope of the concentration-time curve.
-
Assuming pseudo-first-order kinetics (if the nucleophile is in large excess), plot ln([starting material]) versus time. The negative of the slope will give the pseudo-first-order rate constant (k').
-
Create an Arrhenius plot by plotting ln(k') versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy (Ea) can be calculated.
-
Data Presentation: Hypothetical Kinetic Data
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k') (s⁻¹) | ln(k') |
| 40 | 313.15 | 0.00319 | 1.5 x 10⁻⁴ | -8.80 |
| 50 | 323.15 | 0.00309 | 3.1 x 10⁻⁴ | -8.08 |
| 60 | 333.15 | 0.00300 | 6.0 x 10⁻⁴ | -7.42 |
| 70 | 343.15 | 0.00291 | 1.1 x 10⁻³ | -6.81 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
Caption: Experimental workflow for studying the effect of temperature on reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no reaction at lower temperatures | The activation energy of the reaction is not being overcome. | 1. Gradually increase the reaction temperature in 10 °C increments. 2. Ensure all reagents are of high purity and anhydrous, as impurities can inhibit the reaction. 3. If using a catalyst, ensure it is active and used at the correct loading. |
| Formation of multiple unexpected side products | The reaction temperature is too high, leading to decomposition or alternative reaction pathways. | 1. Lower the reaction temperature. This often increases selectivity for the kinetic product. 2. Monitor the reaction closely by TLC or LC-MS to identify the point at which side products begin to form. 3. Consider a different solvent that may favor the desired reaction pathway. |
| Inconsistent reaction rates between batches | Poor temperature control or variations in reagent quality. | 1. Ensure accurate and consistent temperature monitoring of the reaction mixture itself, not just the heating/cooling bath. 2. Use reagents from the same lot number if possible, or re-purify reagents if their quality is in doubt. 3. Ensure the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. |
| Reaction rate plateaus or decreases at very high temperatures | Decomposition of a reactant, product, or catalyst. | 1. Determine the thermal stability of your starting material and product.[1][2] 2. If using a catalyst, investigate its thermal stability. For example, some palladium catalysts can decompose at high temperatures.[6] 3. Run the reaction at a lower temperature for a longer period. |
| Difficulty in reproducing published results | Differences in experimental setup, reagent purity, or temperature measurement. | 1. Pay close attention to the details of the published procedure, including the grade of reagents and solvents used. 2. Calibrate your temperature probes to ensure accuracy. 3. Degas solvents thoroughly, as dissolved oxygen can sometimes interfere with reactions, particularly those involving organometallic catalysts. |
The Arrhenius Equation: A Deeper Dive
The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is mathematically expressed by the Arrhenius equation:[3]
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to the frequency of collisions)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
By determining the rate constant at different temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot allows for the experimental determination of the activation energy, a critical parameter for understanding and optimizing the reaction.
Caption: Relationship between temperature, activation energy, and reaction rate.
Conclusion
Temperature is a powerful tool in the hands of a synthetic chemist. For a molecule as electronically complex as this compound, a thorough understanding and precise control of this parameter are paramount for successful and reproducible experimentation. By applying the principles outlined in this guide, researchers can optimize their reaction conditions, troubleshoot effectively, and ultimately accelerate their research and development endeavors.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comprehensive Guide to the Comparative Reactivity of Bromo-Isomers of Methoxy-(trifluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the predictable and controlled functionalization of aromatic scaffolds is paramount. The bromo-isomers of methoxy-(trifluoromethoxy)benzene represent a class of versatile building blocks, offering a unique combination of electronic and steric properties. The interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) profoundly influences the reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of these isomers, supported by mechanistic principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Electronic Tug-of-War: Methoxy vs. Trifluoromethoxy
The reactivity of an aryl bromide in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is largely dictated by the electronic density at the carbon atom bearing the bromine. This, in turn, is governed by the cumulative electronic effects of the other substituents on the aromatic ring.
-
The Methoxy Group (-OCH₃): This group is a classic example of an electron-donating group (EDG). Through its +M (mesomeric or resonance) effect, the lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions.[1][2][3][4] While it has a -I (inductive) effect due to the electronegativity of the oxygen atom, the resonance effect is generally dominant.[3]
-
The Trifluoromethoxy Group (-OCF₃): In stark contrast, the trifluoromethoxy group is a potent electron-withdrawing group (EWG). The strong -I effect of the three fluorine atoms dominates, pulling electron density away from the aromatic ring.[5] This "super-halogen" or "pseudo-halogen" character significantly lowers the electron density of the aromatic system.[5]
This electronic dichotomy is the primary driver for the differential reactivity of the bromo-isomers of methoxy-(trifluoromethoxy)benzene.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The critical step in many palladium-catalyzed cross-coupling reactions involving aryl bromides is the oxidative addition of the Ar-Br bond to a Pd(0) complex. This step is generally favored by electron-deficient aromatic rings, as the electron-withdrawing groups make the carbon of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthesis.[6][7] The reactivity of the bromo-isomers of methoxy-(trifluoromethoxy)benzene in this reaction is expected to follow the general principle of oxidative addition facilitation by electron-withdrawing groups.
General Reactivity Trend (Predicted):
Isomers with the -OCF₃ group ortho or para to the bromine are expected to be the most reactive, due to the strong electron withdrawal at the site of the C-Br bond. Conversely, isomers with the -OCH₃ group ortho or para to the bromine will likely be the least reactive. The reactivity of meta-substituted isomers will fall in between these extremes.
Illustrative Data from Analogous Systems:
To provide a quantitative perspective, the following table summarizes yields from Suzuki-Miyaura reactions of structurally similar substituted bromobenzenes. It is crucial to note that these are not direct comparisons of the target isomers but serve as a predictive framework.
| Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 95 | [8] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 92 | [9] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 80 | 98 | [10] |
| 2-Bromoaniline | Various Boronic Esters | Pd₂(dba)₃ / RuPhos | K₃PO₄ / 2-MeTHF | 100 | up to 97 | [11][12][13] |
This table is for illustrative purposes and the reaction conditions are specific to the cited literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine.[14][15] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a key step in the catalytic cycle.[14] Therefore, the reactivity trends observed for the bromo-isomers of methoxy-(trifluoromethoxy)benzene are expected to be analogous.
Isomers bearing the strongly electron-withdrawing -OCF₃ group will exhibit enhanced reactivity towards oxidative addition, leading to potentially higher reaction rates and yields. Conversely, the electron-donating -OCH₃ group will disfavor this step, necessitating more forcing conditions or more active catalyst systems.
Illustrative Protocol for Buchwald-Hartwig Amination:
The following is a general protocol that can serve as a starting point for the amination of bromo-methoxy-(trifluoromethoxy)benzene isomers. Optimization of the ligand, base, and temperature will likely be necessary for each specific isomer.
Materials:
-
Bromo-isomer of methoxy-(trifluoromethoxy)benzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-isomer of methoxy-(trifluoromethoxy)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Navigating Steric Hindrance: The Ortho Effect
Beyond electronic effects, steric hindrance can play a significant role in determining the reactivity of these isomers. When a bulky substituent is positioned ortho to the bromine atom, it can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.
For the bromo-isomers of methoxy-(trifluoromethoxy)benzene, both the -OCH₃ and -OCF₃ groups can exert some steric hindrance. However, the trifluoromethoxy group is generally considered to be bulkier than the methoxy group. Therefore, isomers with an ortho-trifluoromethoxy group may experience a greater steric challenge, which could counteract the electronically favorable effect of this group on oxidative addition. The choice of a less bulky phosphine ligand on the palladium catalyst can sometimes mitigate these steric effects.
Conclusion: A Predictive Framework for Synthetic Design
The reactivity of the bromo-isomers of methoxy-(trifluoromethoxy)benzene in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles allows for a predictive approach to reaction design.
-
For enhanced reactivity , particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, isomers with the electron-withdrawing -OCF₃ group positioned to electronically activate the C-Br bond (typically para or, if sterically accessible, ortho) are generally preferred.
-
For substrates with reduced reactivity , such as those bearing an electron-donating -OCH₃ group, more active catalyst systems (e.g., employing highly active phosphine ligands) or more forcing reaction conditions may be necessary to achieve satisfactory yields.
-
Steric hindrance from ortho substituents should always be a consideration, and the choice of ligand can be critical in overcoming these challenges.
By carefully considering the substitution pattern of the desired isomer and the principles outlined in this guide, researchers can more effectively harness the synthetic potential of these valuable building blocks in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Unambiguous Product Structure Confirmation Using 2D NMR Spectroscopy
In the realms of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly failure of development programs. While techniques like mass spectrometry provide an essential piece of the puzzle—the molecular formula—it is Nuclear Magnetic Resonance (NMR) spectroscopy that delivers the definitive architectural blueprint.[1][2]
This guide moves beyond a simple recitation of techniques. As a senior scientist, my goal is to illuminate the causality behind our experimental choices, presenting a self-validating workflow that ensures confidence in your results. We will explore the core 2D NMR experiments as a synergistic toolkit, compare their utility against other common analytical methods, and provide the practical protocols necessary to generate high-quality, defensible data.
The Leap from One to Two Dimensions: Why 1D NMR Isn't Always Enough
A standard one-dimensional (1D) ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and scalar coupling (neighboring protons). For simple molecules, this is often sufficient. However, as molecular complexity increases, so does the spectral complexity. Signals begin to overlap, and splitting patterns become indecipherable, making unambiguous assignment impossible.[3][4]
Two-dimensional (2D) NMR solves this challenge by spreading the signals across a second frequency dimension.[3] This is achieved by introducing a variable delay period (t₁) into the pulse sequence, followed by the standard acquisition time (t₂).[5][6] A two-dimensional Fourier transform of the resulting data matrix generates a contour plot where correlations between nuclei are visualized as cross-peaks, resolving the overlap and revealing the molecule's intricate network of connections.
Caption: Generalized workflow of a 2D NMR experiment.
The Core 2D NMR Toolkit: A Comparative Analysis
The power of 2D NMR lies not in a single experiment, but in the logical application of several complementary techniques. The combination of COSY, HSQC, and HMBC experiments is the cornerstone of modern small molecule structure elucidation.[4][7]
COSY (COrrelation SpectroscopY): Mapping the Proton Network
-
Core Principle: COSY is a homonuclear experiment that reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][9] The resulting spectrum plots the ¹H spectrum on both axes.
-
Experimental Causality: This is almost always the first 2D experiment performed after initial 1D analysis. Its purpose is to assemble individual proton "spin systems"—unbroken chains of coupled protons.[10] For example, it will clearly show the relationship between adjacent CH, CH₂, and CH₃ groups in an alkyl chain.
-
Interpretation: The spectrum is identified by a strong diagonal and symmetrical cross-peaks. A cross-peak at the intersection of two proton frequencies (F1, F2) indicates that these two protons are scalar coupled.[11]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Core Principle: HSQC is a heteronuclear experiment that maps correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[3][9] The result is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Experimental Causality: After identifying proton fragments with COSY, the HSQC experiment anchors these protons to their respective carbon atoms. Each cross-peak represents a specific C-H bond, providing an unambiguous map of the molecule's hydrogen-bearing carbon framework. This is a highly sensitive experiment because it is detected through the high-abundance ¹H nucleus.[9]
-
Interpretation: A cross-peak at a given (¹H, ¹³C) coordinate confirms a direct bond. Importantly, carbons without attached protons (quaternary carbons, carbonyls) do not appear in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
-
Core Principle: The HMBC experiment is the key that unlocks the complete structure. It shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[8][12]
-
Experimental Causality: This experiment is designed to connect the fragments established by COSY and HSQC. By observing correlations from a proton to carbons two or three bonds away, one can piece together the entire carbon skeleton. Crucially, HMBC shows correlations to quaternary carbons, which are invisible in HSQC, allowing for the complete assembly of the molecular puzzle.[13]
-
Interpretation: An HMBC cross-peak from a proton (e.g., a methyl group) to a distant carbon (e.g., a carbonyl or quaternary carbon) provides a definitive link between two otherwise disconnected spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space
-
Core Principle: Unlike the previous experiments which rely on through-bond scalar coupling, NOESY detects correlations between nuclei that are close to each other in 3D space (typically < 5 Å), irrespective of their bonding.[8][14] This interaction occurs "through-space" via dipolar coupling.
-
Experimental Causality: NOESY is the primary NMR tool for determining stereochemistry and conformation. For example, it can distinguish between cis and trans isomers on a double bond or determine the relative orientation of substituents on a ring system.
| Experiment | Correlation Type | Information Provided | Primary Application |
| COSY | ¹H ↔ ¹H (through 2-3 bonds) | Connects coupled protons | Identifies proton spin systems and fragments.[10] |
| HSQC | ¹H ↔ ¹³C (through 1 bond) | Links protons to their directly attached carbons | Builds the C-H framework of the molecule.[15] |
| HMBC | ¹H ↔ ¹³C (through 2-4 bonds) | Connects proton and carbon atoms over multiple bonds | Assembles the complete carbon skeleton by linking fragments.[13] |
| NOESY | ¹H ↔ ¹H (through space) | Identifies protons that are physically close | Determines stereochemistry and 3D conformation.[14] |
A Self-Validating Workflow for Structure Elucidation
Caption: Logical workflow for solving a chemical structure using 2D NMR.
Experimental Protocol: From Sample to Structure
High-quality data begins with a high-quality sample. Poor preparation is the most common source of failed experiments.
-
Step 1: Ensure Purity & Quantity: The sample should be as pure as possible. For a typical small molecule (<1000 Da), aim for 5-25 mg of material for a comprehensive set of 2D experiments.[16]
-
Step 2: Choose the Right Solvent: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid a massive interfering signal from the solvent's own protons.[17][18] Ensure the sample is fully dissolved.
-
Step 3: Filter the Sample: To ensure magnetic field homogeneity, the solution must be free of all particulate matter. Filter the dissolved sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[17]
-
Step 4: Set the Correct Volume: The sample volume should be sufficient to cover the detection coils, typically 0.6-0.7 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.[16][18]
| Experiment Type | Recommended Sample Amount (Small Molecule) | Rationale |
| ¹H NMR | 0.5 - 5 mg | High natural abundance and sensitivity of ¹H nucleus. |
| ¹³C NMR | 5 - 50 mg | Low natural abundance (1.1%) of ¹³C requires more concentrated samples. |
| 2D Homonuclear (COSY, NOESY) | 5 - 25 mg | Proton-detected experiments are relatively sensitive.[16] |
| 2D Heteronuclear (HSQC, HMBC) | 10 - 50 mg | Requires sufficient concentration for correlation to the low-abundance ¹³C nucleus.[16] |
-
Acquire 1D Spectra: Always start by acquiring high-quality 1D ¹H and ¹³C spectra. These are used to set the correct spectral width for the 2D experiments and serve as the reference axes for interpretation.[10][19]
-
Run COSY: Use the COSY spectrum to identify all ¹H-¹H coupling networks. At this stage, you will have several molecular "fragments."[10]
-
Run HSQC: Correlate every proton signal to its attached carbon. This allows you to assign the carbon chemical shifts for all CH, CH₂, and CH₃ groups.
-
Run HMBC: This is the critical assembly step. Methodically go through each key proton signal and list its long-range correlations. Look for correlations that bridge the fragments identified in the COSY. Pay special attention to correlations from sharp singlets (like methyl groups) to quaternary carbons, as these are often the most informative for piecing the puzzle together.[13]
-
Assemble and Verify: Propose a structure based on the combined data. The final check is to ensure that every significant correlation in the COSY, HSQC, and HMBC spectra is consistent with your proposed structure. Any inconsistencies must be resolved.
Benchmarking NMR Against Alternative Technologies
While 2D NMR is the gold standard for structure elucidation, it's important to understand its performance in the context of other powerful analytical techniques.[1]
| Technique | Principle | Sample State | Information Provided | Pros | Cons |
| 2D NMR | Nuclear spin in a magnetic field | Solution | Definitive atom connectivity, stereochemistry, dynamics.[3] | Unambiguous structure in a biologically relevant state. | Lower sensitivity, requires more sample, larger molecules are challenging.[20][21] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Solid/Liquid/Gas | High-resolution molecular formula, fragmentation patterns. | Extremely high sensitivity, small sample requirement.[21][22] | Cannot distinguish isomers; structure is inferred, not proven.[22][23] |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Solid (Crystal) | Precise 3D atomic coordinates.[24] | No molecular size limit, highest resolution "gold standard" for 3D structure.[20][25] | Requires a high-quality single crystal (often a major bottleneck), solid-state structure may not reflect solution state.[20] |
The most robust approach, particularly in drug development, is the synergistic use of these techniques. Mass spectrometry provides the molecular formula, NMR elucidates the complete covalent structure and stereochemistry in solution, and X-ray crystallography, when possible, offers a high-resolution snapshot of the molecule in the solid state.
Conclusion
Confirming a product's structure is a non-negotiable step in the scientific process. While 1D NMR is a powerful first-pass tool, the suite of 2D NMR experiments—primarily COSY, HSQC, and HMBC—provides the interlocking, self-validating data required for unambiguous structural assignment in solution. By understanding the causality behind each experiment and following a logical workflow, researchers can assemble a complete and defensible picture of their molecule's architecture, ensuring the integrity of their research and the success of their development pipeline.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. omicsonline.org [omicsonline.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. fiveable.me [fiveable.me]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. ulethbridge.ca [ulethbridge.ca]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 22. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 23. scispace.com [scispace.com]
- 24. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 25. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the X-ray Crystallography of Metal Complexes with 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene and Its Analogs
This guide provides a comprehensive comparison of the X-ray crystallographic data of metal complexes featuring the 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene ligand and its structural analogs. We will delve into the nuanced interplay of steric and electronic effects of the substituents on coordination chemistry and crystal packing, offering field-proven insights for researchers in materials science and drug development.
Introduction: The Significance of Fluorinated Ligands in Crystal Engineering
The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into organic ligands has become a powerful strategy in crystal engineering and the development of novel metal-organic frameworks (MOFs) and coordination polymers. The high electronegativity and unique steric profile of the -OCF₃ group can significantly influence the electronic properties of the ligand, its coordination behavior with metal centers, and the supramolecular architecture of the resulting crystal lattice. When combined with other substituents like bromo and methoxy groups, as in this compound, a complex interplay of forces emerges, dictating the final solid-state structure.
This guide will explore these interactions by comparing the crystallographic data of metal complexes with our target ligand to those with simpler, related ligands. By understanding how each substituent contributes to the overall structure, researchers can better predict and control the properties of new materials.
Experimental Design & Rationale: A Self-Validating Approach
The protocols outlined below are designed to be self-validating, meaning that the success of each step informs the next, ensuring a logical and efficient workflow from ligand synthesis to crystal structure determination.
General Workflow for Crystallographic Analysis
The overall process for the X-ray crystallographic analysis of metal complexes with this compound is a multi-step procedure that requires careful planning and execution. The following diagram illustrates the key stages of this workflow.
A Head-to-Head Battle of Electron-Withdrawing Strength: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3)
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern chemistry, particularly within medicinal and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, both prized for their ability to profoundly alter a molecule's steric and electronic properties. While often used to enhance metabolic stability and lipophilicity, their primary electronic role is as potent electron-withdrawing groups.[1][2] This guide offers an in-depth, data-driven comparison of their electron-withdrawing strengths, moving beyond simple heuristics to provide actionable insights for the discerning researcher.
The Theoretical Underpinnings: A Clash of Inductive and Resonance Effects
The electron-withdrawing character of a substituent is governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.[3][4]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework of a molecule. Due to the immense electronegativity of fluorine atoms, both -CF3 and -OCF3 groups exert a powerful electron-withdrawing inductive effect, pulling electron density away from the rest of the molecule.[5] The -CF3 group is considered one of the most powerful inductive electron-withdrawing groups in organic chemistry.[5]
-
Resonance Effect (R): This effect involves the delocalization of π-electrons across a conjugated system. Herein lies the critical distinction between the two groups.
-
The -CF3 group is generally considered to have a negligible classical resonance effect, though it can participate in a weak, electron-withdrawing form of resonance known as negative hyperconjugation.[6]
-
The -OCF3 group , however, presents a more complex picture. The oxygen atom, with its lone pairs of electrons, has the potential to donate electron density into an adjacent π-system, creating a positive resonance effect (+R).[1] This donation would counteract the inductive pull. However, the potent -I effect of the three fluorine atoms strongly polarizes the oxygen atom, significantly diminishing its ability to act as a resonance donor. This "frustrated" or "antagonistic" behavior is key to understanding the nuanced electronic character of the -OCF3 group.[1]
-
Figure 1. Dominant electronic effects of -CF3 and -OCF3 groups.
Quantitative Comparison: The Experimental Verdict
To move from theory to empirical fact, we turn to established physical organic chemistry parameters that quantify substituent electronic effects.
The Hammett equation is a cornerstone of physical organic chemistry, and its substituent constants, σ (sigma), provide a reliable measure of the electron-donating or -withdrawing ability of a group attached to a benzene ring. The σ_meta (σm) constant primarily reflects the inductive effect, while the σ_para (σp) constant represents the net effect of both induction and resonance.
| Substituent | σ_meta (σm) | σ_para (σp) | Data Source(s) |
| -CF3 | 0.43 - 0.44 | 0.54 - 0.57 | [6][7] |
| -OCF3 | 0.38 - 0.40 | 0.35 | [6][8] |
Analysis of Hammett Data:
-
Inductive Effect (σm): The σm values for -CF3 (0.43-0.44) and -OCF3 (0.38-0.40) are both large and positive, confirming that both are strong inductively electron-withdrawing groups. The -CF3 group exhibits a slightly stronger inductive pull.
-
Net Electronic Effect (σp): The difference is most pronounced in the para position. The σp value for -CF3 (0.54-0.57) is significantly larger than that for -OCF3 (0.35) .[6][7][8] This is the clearest quantitative evidence that the -CF3 group is a stronger overall electron-withdrawing group than -OCF3 when placed para to a reaction center . The smaller σp value for -OCF3 directly reflects the counteracting (albeit weak) +R effect from the oxygen lone pairs, which partially offsets its strong -I effect.
The acidity of a molecule, such as a benzoic acid or a phenol, is highly sensitive to the electronic effects of its substituents. A stronger electron-withdrawing group will stabilize the conjugate base (carboxylate or phenoxide) through delocalization of the negative charge, resulting in a stronger acid (i.e., a lower pKa value).
| Compound | pKa | Data Source(s) |
| Benzoic Acid | 4.19 | [9] |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated) | [9] |
| Phenol | 10.0 | [10] |
| 3-(Trifluoromethyl)phenol | 9.08 | [11] |
| 3-(Trifluoromethoxy)phenol | 9.12 (calculated) | [10] |
| 4-(Trifluoromethoxy)phenol | 9.50 (calculated) | [10] |
Analysis of pKa Data:
-
Both substituents significantly increase the acidity of benzoic acid and phenol compared to the unsubstituted parent compounds, as expected for electron-withdrawing groups.[9][10]
-
Computational data for trifluoromethoxyphenols suggest that the meta-substituted isomer is a stronger acid (pKa 9.12) than the para-substituted isomer (pKa 9.50).[10] This is consistent with the Hammett data; in the para position, the weak +R effect of the -OCF3 group is operative, counteracting the electron withdrawal and making the conjugate base slightly less stable compared to the meta isomer, where only the strong -I effect dominates.
-
Comparing 3-(Trifluoromethyl)phenol (pKa 9.08) with 3-(Trifluoromethoxy)phenol (pKa 9.12) shows them to have very similar acid-strengthening effects in the meta position, which aligns with their comparable σm values.[10][11]
The Decisive Factor: The Role of the Oxygen Atom
The data unequivocally points to the oxygen atom in the -OCF3 group as the modulating factor. While it is part of a highly polarized C-O-C linkage that contributes to the strong inductive effect, its lone pairs provide a pathway for resonance donation. This +R effect, though severely attenuated by the adjacent -CF3 moiety, is sufficient to make the -OCF3 group a net weaker electron-withdrawing substituent than -CF3, particularly from the para position.
Interestingly, some studies have shown that in specific contexts, such as promoting ortho-lithiation, the -OCF3 group can be superior to -CF3, suggesting its effects are not solely defined by Hammett parameters and can be influenced by factors like coordination and long-range polarization.[12][13][14]
Experimental Protocols
A fundamental method for quantifying the electronic influence of a substituent is the determination of the acid dissociation constant (pKa) of a substituted organic acid. Potentiometric titration is a robust and widely used technique for this purpose.
Principle: This method involves monitoring the pH of a solution of a weak acid as a strong base of known concentration is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻]/[HA] = 1, pH = pKa.[15] This point corresponds to the midpoint of the steepest portion of the titration curve.
Materials & Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL, Class A)
-
Beaker (100 mL or 150 mL)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Substituted benzoic acid (e.g., 4-trifluoromethylbenzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Deionized, CO2-free water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the substituted benzoic acid and record the mass. Dissolve the sample in ~50 mL of deionized water in a beaker. Gentle warming may be required for less soluble acids, followed by cooling to room temperature.[15]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the standardized NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region of the curve (the equivalence point).
-
Completion: Continue adding titrant well past the equivalence point until the pH curve begins to level off again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (V_eq), which is the center of the steepest part of the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The half-equivalence point volume is V_eq / 2.
-
Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.[15]
-
Figure 2. Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The primary reason for this difference is the presence of the oxygen atom in -OCF3. While its high electronegativity contributes to a strong inductive withdrawal, its lone pairs engage in a weak but significant resonance donation (+R effect). This resonance donation partially counteracts the inductive pull, reducing the net electron-withdrawing strength of the -OCF3 group, an effect most pronounced when it is in a para position relative to a reactive center. For the medicinal or materials chemist, this distinction is critical. The choice between -CF3 and -OCF3 allows for fine-tuning of electronic properties: -CF3 provides maximal electron withdrawal, while -OCF3 offers a slightly attenuated effect, a nuance that can be pivotal in optimizing a molecule's reactivity, binding affinity, or pharmacokinetic profile.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. global.oup.com [global.oup.com]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. quora.com [quora.com]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. web.williams.edu [web.williams.edu]
A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Conversion: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, accurately monitoring the progress of a chemical reaction is paramount. The quantitative determination of reaction conversion—the extent to which reactants are transformed into products—is a critical step in optimizing reaction conditions, maximizing yield, and ensuring process consistency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose.[1]
This guide provides an in-depth, objective comparison of these two methodologies. As a Senior Application Scientist, my goal is not to present a rigid protocol but to illuminate the fundamental principles, practical workflows, and critical decision-making factors that will empower you to select and implement the optimal technique for your specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of the modern analytical laboratory, prized for its broad applicability and robustness.[2] It is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[3][4]
The Rationale for HPLC in Reaction Monitoring
The primary advantage of HPLC lies in its versatility. It is exceptionally well-suited for a vast array of compounds, particularly those that are non-volatile, polar, or thermally labile (prone to decomposition at high temperatures), such as many active pharmaceutical ingredients (APIs), peptides, and proteins.[4][5] If your reactants or products would degrade in the heated environment of a gas chromatograph, HPLC is often the default and superior choice.[5]
Experimental Workflow for HPLC-Based Reaction Conversion Analysis
The journey from a reaction aliquot to a quantitative conversion value is a systematic process designed to ensure accuracy and reproducibility.
Step-by-Step HPLC Protocol:
-
Sample Preparation: The Critical First Step
-
Reaction Quenching: Immediately halt the reaction to freeze its composition at a specific time point. This can be achieved by rapid cooling, pH adjustment, or adding a chemical quenching agent. The choice of quenching method is crucial and must not interfere with the analysis.
-
Dilution: Dilute the quenched reaction mixture with a suitable solvent (often the mobile phase) to bring the analyte concentrations within the linear range of the detector. This prevents column overloading and detector saturation.[6]
-
Filtration: Pass the diluted sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove particulate matter that could clog the HPLC column and system tubing.
-
-
Method Development & Instrument Setup
-
Column Selection: The choice of column is dictated by the polarity of the analytes. For most drug-like molecules, a reversed-phase column (e.g., C18, C8) is the standard choice.[7]
-
Mobile Phase: A mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent (typically acetonitrile or methanol) is used. The ratio is optimized to achieve good separation (resolution) between the reactant and product peaks in a reasonable timeframe.
-
Detector: A UV-Vis or Diode-Array Detector (DAD) is most common. The detection wavelength should be set at the absorbance maximum (λmax) of the key analyte(s) to ensure maximum sensitivity.[8]
-
-
Calibration and Quantification
-
Prepare Standard Solutions: Accurately prepare a series of solutions of a pure reference standard (either the starting material or the product) at known concentrations.[7]
-
Generate a Calibration Curve: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot the peak area versus concentration to create a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999 for a reliable method.[7][8]
-
Analyze Reaction Samples: Inject the prepared reaction samples.
-
Calculate Conversion: Using the equation from the calibration curve, convert the peak area of the reactant (or product) in your sample into its concentration. The reaction conversion can then be calculated as follows:
Conversion (%) = ([Initial Reactant Conc.] - [Reactant Conc. at time t]) / [Initial Reactant Conc.] x 100
-
Workflow Visualization: HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Ensuring Trustworthiness: Method Validation
Every protocol must be a self-validating system. For quantitative methods, validation according to the International Council for Harmonisation (ICH) guidelines is the industry standard.[9][10] This process demonstrates that the analytical method is suitable for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components (e.g., starting materials, byproducts, impurities).[9]
-
Linearity & Range: Establishing a concentration range where the peak area is directly proportional to the analyte concentration.[9][10][12]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13]
HPLC: Advantages vs. Limitations
| Advantages | Limitations |
| Broad Applicability: Ideal for non-volatile and thermally unstable compounds.[4][5][14] | Lower Resolution: Capillary GC columns generally offer higher separation efficiency.[5][15] |
| Robust & Reproducible: Well-established technology with high precision.[2][10] | Peak Co-elution: Complex mixtures may have overlapping peaks, complicating quantification.[16][17] |
| Non-Destructive: Samples can be collected after detection for further analysis if needed. | Solvent Consumption: Can generate significant volumes of solvent waste, increasing operational costs.[15] |
| Simplified Sample Prep: Often requires only dilution and filtration for clean reaction mixtures.[5] | Detector Limitations: UV detectors require analytes to have a chromophore; not all compounds absorb UV light.[16] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS combines two powerful techniques: gas chromatography for high-resolution separation and mass spectrometry for definitive identification and sensitive detection.[18] This synergy makes it a "gold standard" for the analysis of volatile and semi-volatile compounds.[18]
The Rationale for GC-MS in Reaction Monitoring
The primary driver for choosing GC-MS is the nature of the analyte. If your reactants and products are volatile (or can be made volatile) and are stable at high temperatures, GC offers unparalleled separation efficiency.[4][5] The mass spectrometer adds an extra layer of certainty; it doesn't just detect a peak at a certain time, it provides a mass spectrum—a molecular fingerprint—that confirms the peak's identity, greatly enhancing the specificity of the analysis.[1][19]
The Derivatization Imperative
A significant challenge for GC is that many organic molecules, especially those with polar functional groups like carboxylic acids (-COOH), alcohols (-OH), or amines (-NH2), are not sufficiently volatile for analysis.[20][21] This is where derivatization becomes essential. Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability.[21][22][23] Common techniques include:
-
Silylation: Replaces active hydrogens (e.g., in -OH or -NH2 groups) with a trimethylsilyl (TMS) group.[20][22]
-
Acylation/Alkylation: Introduces acyl or alkyl groups to enhance volatility.[20][22]
While a powerful tool, derivatization adds a step to sample preparation and must be carefully optimized to ensure the reaction is complete and reproducible.[24]
Experimental Workflow for GC-MS-Based Reaction Conversion Analysis
Step-by-Step GC-MS Protocol:
-
Sample Preparation
-
Reaction Quenching: As with HPLC, the reaction must be stopped definitively.
-
Extraction: The analytes of interest are often extracted from the reaction mixture into a clean, volatile organic solvent (e.g., hexane, ethyl acetate).
-
Derivatization (if required): The extracted sample is treated with a derivatizing agent under controlled conditions (e.g., heating) to convert polar analytes into volatile derivatives.[20]
-
Internal Standard (IS) Addition: A known amount of an internal standard—a compound not present in the sample but with similar chemical properties to the analyte—is added. The IS helps to correct for variations in injection volume and instrument response, which is critical for accurate quantification.[25]
-
-
Instrument Setup
-
Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar 5% phenyl polysiloxane) is chosen based on the analytes' properties.
-
Temperature Program: The GC oven temperature is ramped according to a set program to elute compounds based on their boiling points.[26]
-
MS Parameters: The mass spectrometer is typically operated in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used, where the detector only monitors a few specific ions characteristic of the analyte and the internal standard. This dramatically increases sensitivity and selectivity.
-
-
Calibration and Quantification
-
Prepare Calibration Standards: Prepare a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Generate a Calibration Curve: Inject each standard and plot the ratio of the (Analyte Peak Area / IS Peak Area) against the concentration of the analyte.
-
Analyze Reaction Samples: Inject the prepared samples (which also contain the IS).
-
Calculate Conversion: Determine the analyte/IS peak area ratio from the sample chromatogram. Use the calibration curve to find the corresponding analyte concentration. Calculate the reaction conversion as described for the HPLC method.
-
Workflow Visualization: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
GC-MS: Advantages vs. Limitations
| Advantages | Limitations |
| High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.[5][15] | Analyte Limitation: Restricted to volatile and thermally stable compounds.[3][4][24][27] |
| High Sensitivity: Especially in SIM mode, GC-MS can detect trace-level components.[3][28] | Thermal Degradation: Heat-sensitive compounds may decompose in the hot injector or column.[14][15][24] |
| Definitive Identification: Mass spectral data provides structural information, confirming peak identity.[1] | Derivatization Required: Adds complexity, time, and potential for error to sample preparation.[21][28] |
| Fast Analysis Times: GC runs can often be shorter than HPLC runs for simple mixtures.[5][15] | Sample Matrix Issues: Not suitable for samples with high water content or non-volatile salts.[27] |
Head-to-Head Comparison and Decision Guide
Choosing the right instrument is not about which is "better," but which is "fitter for the purpose." The decision hinges on the physicochemical properties of your analytes.
Comparative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Not required; ideal for non-volatile compounds.[28] | Essential. Only suitable for compounds that can be vaporized without decomposition.[3][24] |
| Thermal Stability | Not a concern; operates at or near ambient temperature.[14][15] | Critical. Analytes must be stable at high injector and oven temperatures.[4][24] |
| Sample Preparation | Generally simpler: dilute and filter.[28] | More complex: may require extraction and mandatory derivatization for polar analytes.[27][28] |
| Separation Principle | Partitioning between a liquid mobile phase and solid stationary phase.[3] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[3] |
| Detection Principle | Commonly UV-Vis absorbance; requires a chromophore.[15] | Mass-to-charge ratio; provides structural information and high selectivity.[3][15] |
| Typical Precision (%RSD) | ≤ 2.0%[7] | < 2% (Repeatability); < 3% (Intermediate)[29] |
| Typical Accuracy (% Recovery) | 98-102%[13] | 98-102%[29] |
| Key Strength | Versatility for a wide range of compounds, especially non-volatile and polar.[14] | High resolution and specificity for volatile compounds.[26] |
Decision-Making Workflow
This diagram provides a logical path to selecting the most appropriate technique for your reaction analysis.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are indispensable tools for the quantitative analysis of reaction conversion. There is no single "best" technique; the optimal choice is dictated entirely by the chemical nature of the molecules involved in your reaction.
-
HPLC is the robust and versatile choice for a broad spectrum of compounds, particularly the non-volatile and thermally sensitive molecules common in pharmaceutical and biological research.
-
GC-MS offers superior separation power and specificity for volatile and semi-volatile analytes, providing confident identification alongside quantification.
In many complex drug development scenarios, a comprehensive understanding of a reaction profile—including reactants, products, intermediates, and impurities—may necessitate the strategic use of both techniques. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select, validate, and apply the right analytical tool to generate accurate, reliable data, accelerating the path from discovery to innovation.
References
- 1. smithers.com [smithers.com]
- 2. wjpmr.com [wjpmr.com]
- 3. amptechfl.com [amptechfl.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. gcms.cz [gcms.cz]
- 20. youtube.com [youtube.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. Derivatization in GC | PPT [slideshare.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. labioscientific.com [labioscientific.com]
- 28. benchchem.com [benchchem.com]
- 29. environics.com [environics.com]
A Comparative Guide to Isomeric Purity Analysis of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic chemistry. The presence of even minute quantities of positional isomers can have profound and often unpredictable impacts on the pharmacological and toxicological profile of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the isomeric purity assessment of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, a key building block in contemporary medicinal chemistry.
The trifluoromethoxy group is a bioisostere of the methoxy group, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The precise placement of the bromo, methoxy, and trifluoromethoxy substituents on the benzene ring is critical. During the synthesis of this compound, the formation of positional isomers is a significant possibility, arising from non-selective reactions or the presence of isomeric impurities in the starting materials. The most probable isomeric impurity is 3-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, formed during the bromination of the precursor.
This guide will objectively compare the two most prevalent and powerful analytical techniques for isomeric purity analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—providing supporting experimental data and detailed protocols to enable you to make an informed decision for your analytical needs.
Comparing the Titans: GC vs. HPLC for Isomeric Purity
The choice between Gas Chromatography and High-Performance Liquid Chromatography for isomeric purity analysis is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific requirements of the analysis. Both techniques offer distinct advantages and disadvantages in the context of separating structurally similar isomers of this compound.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[1] Given that this compound is a relatively small, non-polar molecule, it is amenable to GC analysis. The high efficiency of modern capillary GC columns often provides exceptional resolution of closely related isomers.[2]
High-Performance Liquid Chromatography (HPLC) , on the other hand, is a more versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[3] For isomeric separations, the choice of stationary phase and mobile phase composition in HPLC is critical for achieving the desired selectivity.[4]
The following table summarizes the key performance characteristics of GC and HPLC for the isomeric purity analysis of this compound:
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | Phenyl-methylpolysiloxane (e.g., DB-5ms) or Polyethylene Glycol (e.g., ZB-WAX). | C18 or Phenyl-bonded silica. |
| Resolution of Isomers | Excellent, particularly with high-resolution capillary columns. | Good to Excellent, highly dependent on column chemistry and mobile phase optimization.[5] |
| Sensitivity | High, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Moderate to High, dependent on the detector (e.g., UV, MS). |
| Sample Throughput | Generally faster run times compared to HPLC. | Can be slower due to longer column equilibration and run times. |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in the mobile phase or a compatible solvent. |
| Method Development | Can be more straightforward, primarily involving temperature programming. | Can be more complex, requiring screening of columns and mobile phases.[6] |
| Cost | Generally lower cost of instrumentation and consumables (gases). | Higher cost of solvents and columns. |
The Analytical Workflow: A Visual Guide
The general workflow for isomeric purity analysis, whether by GC or HPLC, follows a series of logical steps to ensure accurate and reliable results.
Caption: General experimental workflow for isomeric purity analysis.
Experimental Protocols
To provide a practical comparison, the following are detailed, step-by-step methodologies for the analysis of this compound and its potential isomers by both GC and HPLC. These protocols are based on established methods for similar halogenated aromatic compounds and serve as a robust starting point for method development and validation.[7]
Gas Chromatography (GC-FID) Method
This method is adapted from a validated procedure for the separation of positional isomers of trifluoromethoxy-substituted anilines and nitrobenzenes, which share structural similarities with the target analyte.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Column: AT-210 (or equivalent), 30 m x 0.53 mm I.D., 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.
Chromatographic Conditions:
-
Inlet Temperature: 200°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp 1: 3°C/min to 125°C, hold for 5 minutes.
-
Ramp 2: 45°C/min to 230°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage of each isomeric impurity by the area percent method.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is designed based on general principles for the separation of halogenated aromatic compounds by reversed-phase HPLC.[5] A phenyl-bonded stationary phase is proposed to enhance selectivity through π-π interactions with the aromatic rings of the isomers.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 60% B
-
18-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Analysis:
-
Integrate the peak areas of the main peak and all impurity peaks.
-
Determine the percentage of isomeric impurities using the area percent normalization method.
Causality Behind Experimental Choices
The selection of specific parameters in the proposed methods is grounded in established chromatographic principles to maximize the resolution and accuracy of the isomeric purity analysis.
References
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and ultimate success. Among the vast array of available synthons, halogenated aromatic compounds serve as versatile platforms for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene , a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide you with a nuanced understanding of the interplay between the electronic and steric factors governing the reactivity of this molecule. We will explore its performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, benchmarked against relevant structural isomers and alternative building blocks. The insights and data presented herein are designed to empower you to make informed decisions in your synthetic endeavors.
Understanding the Reactivity Landscape: Electronic and Steric Considerations
The reactivity of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is dictated by the unique electronic and steric contributions of its substituents. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. This electron-withdrawing nature significantly influences the electron density of the aromatic ring, impacting its susceptibility to both electrophilic and nucleophilic attack.
The fluorine atom at the 4-position further contributes to the electron-deficient nature of the ring. Conversely, the bromine atom at the 2-position, while also electron-withdrawing, is the primary handle for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-Br bond compared to the C-F bond.
Key Substituent Effects on Reactivity:
-
Trifluoromethoxy (-OCF₃) Group: Strongly electron-withdrawing, it enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Its steric bulk is moderate and can influence the accessibility of adjacent positions.
-
Fluorine (-F) Atom: Highly electronegative and a strong inductive electron-withdrawing group. In nucleophilic aromatic substitution, it can act as a leaving group, particularly when activated by other electron-withdrawing substituents.
-
Bromine (-Br) Atom: A good leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of biaryl and other complex molecular frameworks. The performance of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene in these transformations is benchmarked against its structural isomer, 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene , and other relevant building blocks.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The electron-deficient nature of the aromatic ring in 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene generally facilitates the oxidative addition step in the catalytic cycle.
Comparative Yield Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. 85-95 | Analogous Systems |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. 80-90 | Analogous Systems |
| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 | |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 80 | >95 |
Note: Estimated yields are based on the performance of structurally similar substrates and serve as a predictive framework.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of the aryl bromide (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 2:1 mixture of toluene and water (0.2 M), add K₂CO₃ (2.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields, particularly with sterically hindered or electronically challenging substrates.
Comparative Yield Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Est. 80-90 | Analogous Systems |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Est. 75-85 | Analogous Systems |
| 1-Bromo-2-fluoro-4-methoxybenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 92 | |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
Note: Estimated yields are based on the performance of structurally similar substrates and serve as a predictive framework.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine the aryl bromide (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) in a vial.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.
Comparative Yield Data for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Est. 75-85 | Analogous Systems |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Est. 70-80 | Analogous Systems |
| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 88 | |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 91 |
Note: Estimated yields are based on the performance of structurally similar substrates and serve as a predictive framework.
Experimental Protocol: Sonogashira Coupling
-
To a solution of the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF, add Et₃N (2.0 equiv).
-
Degas the solution with argon for 15 minutes.
-
Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Heat the reaction mixture to 60 °C for 12 hours under an argon atmosphere.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Fluorine Leaving Group
The electron-withdrawing trifluoromethoxy and fluoro substituents activate the aromatic ring of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene towards nucleophilic aromatic substitution (SₙAr). In this reaction, the fluorine atom at the 4-position is the more likely leaving group compared to the bromine at the 2-position, especially with "hard" nucleophiles.
Factors Influencing SₙAr Reactivity:
-
Nucleophile: The nature of the nucleophile plays a crucial role. Stronger, less polarizable ("hard") nucleophiles favor SₙAr.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to facilitate the reaction.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier.
Comparative Reactivity in SₙAr
Direct comparative data for SₙAr on 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is scarce. However, based on general principles, the electron-withdrawing -OCF₃ group is expected to activate the para-position (C-4) to nucleophilic attack, making the displacement of the fluorine atom favorable.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF), add the nucleophile (1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) if required.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Simplified mechanism of a nucleophilic aromatic substitution (SₙAr) reaction.
Conclusion and Future Outlook
2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene is a highly versatile and reactive building block for the synthesis of complex organic molecules. Its unique substitution pattern provides distinct opportunities for functionalization through both palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bond.
This guide has provided a comparative framework for understanding the reactivity of this important synthon. While direct, side-by-side experimental comparisons are limited in the literature, the data from analogous systems, coupled with a solid understanding of the underlying electronic and steric principles, allows for the rational design of synthetic routes. As the demand for novel fluorinated compounds in the pharmaceutical and materials science sectors continues to grow, the strategic application of building blocks like 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene will undoubtedly play a pivotal role in advancing these fields.
Assessing the Impact of the Methoxy Group on the Reactivity of the Aryl C-Br Bond: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Dichotomous Nature of the Methoxy Group: Electronic and Steric Effects
The influence of the methoxy (-OCH₃) group on an adjacent C-Br bond is a classic example of competing electronic effects, the outcome of which is highly dependent on its position (ortho, meta, or para) relative to the bromine. Understanding this dichotomy is crucial for predicting reactivity.
Electronic Effects: A Tug-of-War
The methoxy group exerts two primary electronic effects on the benzene ring:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework. This effect weakens with distance but is present regardless of position.
-
Mesomeric or Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[1] The resonance effect is generally stronger than the inductive effect when it can operate effectively (at ortho and para positions).
This interplay leads to a positional paradox: the methoxy group is considered electron-donating and activating at the ortho and para positions, but electron-withdrawing and deactivating at the meta position.[2]
Caption: Resonance delocalization in anisole increases electron density at ortho/para positions.
Quantitative Assessment: Hammett Constants
The Hammett equation provides a quantitative measure of these electronic effects.[2] The substituent constants, sigma (σ), quantify the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating character, while a positive value indicates an electron-withdrawing character.
| Substituent Position | Hammett Constant (σ) | Dominant Effect | Implication for Reactivity |
| para-Methoxy | σₚ = -0.27[3] | +M (Donating) | Increases electron density on the ring. |
| meta-Methoxy | σₘ = +0.12[3] | -I (Withdrawing) | Decreases electron density on the ring. |
| ortho-Methoxy | (No simple σ value) | +M and Steric | Electronically similar to para, but steric effects dominate. |
Steric Effects: The "Ortho Effect"
When placed at the ortho position, the methoxy group introduces significant steric hindrance.[4][5] This bulkiness can impede the approach of reagents or catalysts to the C-Br bond, often reducing reaction rates irrespective of the electronic benefits.[6]
Impact on C-Br Bond Strength: A Thermochemical Perspective
The electronic environment directly influences the intrinsic strength of the C-Br bond, which can be quantified by its Bond Dissociation Energy (BDE)—the energy required for homolytic cleavage of the bond.[7][8] A lower BDE generally correlates with higher reactivity in reactions where C-Br bond cleavage is rate-limiting, such as the initial oxidative addition step in many cross-coupling reactions.[9]
| Compound | Expected C-Br BDE (kcal/mol) | Rationale |
| Bromobenzene | ~82.6 (Reference)[9] | Baseline for unsubstituted aryl bromide. |
| 4-Bromoanisole (para) | Slightly Higher than Bromobenzene | The strong +M effect donates electron density into the C-Br antibonding orbital, but also strengthens the C-C bonds of the ring, leading to a complex effect. The net result is often a slight stabilization of the C-Br bond. |
| 3-Bromoanisole (meta) | Slightly Lower than Bromobenzene | The -I effect withdraws electron density from the C-Br sigma bond, polarizing and potentially weakening it, leading to a lower BDE. |
| 2-Bromoanisole (ortho) | Variable, often lower | Steric repulsion between the methoxy and bromine atoms can weaken the C-Br bond. This "ortho effect" can lead to a lower BDE compared to the para isomer. |
Note: These are predicted trends based on electronic and steric principles. Precise BDE values can vary based on the computational method used.[10][11]
Comparative Reactivity in Key Transformations
We will now assess how these fundamental properties translate into performance in two major classes of reactions vital to drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[12] Their catalytic cycles typically begin with the oxidative addition of a Palladium(0) complex to the C-Br bond.[13][14] This step is often rate-limiting and is favored by a more electrophilic (electron-poor) carbon atom at the site of substitution.[15][16]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hypothesis & Expected Reactivity Order:
Based on the oxidative addition mechanism, the expected order of reactivity should be: 3-Bromoanisole > Bromobenzene > 4-Bromoanisole > 2-Bromoanisole
-
3-Bromoanisole (meta): Fastest. The electron-withdrawing -I effect makes the ipso-carbon more electrophilic, accelerating oxidative addition.
-
Bromobenzene: The neutral benchmark.
-
4-Bromoanisole (para): Slower. The electron-donating +M effect increases electron density at the ipso-carbon, disfavoring the attack by the nucleophilic Pd(0) catalyst.
-
2-Bromoanisole (ortho): Slowest. Reactivity is hampered by both the deactivating +M effect and significant steric hindrance from the adjacent methoxy group, impeding the approach of the bulky palladium catalyst.[1][6]
Supporting Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system where four parallel reactions are run under identical conditions to directly compare the reactivity of the substrates.
Caption: Workflow for the comparative reactivity study of bromoanisole isomers.
Detailed Protocol:
-
Preparation: To each of four oven-dried reaction vials equipped with a magnetic stir bar, add phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and powdered K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of Toluene:H₂O to each vial to achieve a 0.2 M concentration with respect to the aryl bromide.
-
Substrate Addition: Add bromobenzene (1.0 equiv.) to vial 1, 2-bromoanisole (1.0 equiv.) to vial 2, 3-bromoanisole (1.0 equiv.) to vial 3, and 4-bromoanisole (1.0 equiv.) to vial 4.
-
Reaction: Seal the vials and place them in a preheated reaction block at 80°C. Stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8 hours), carefully take an aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of starting material to product.[17]
Representative Data:
| Substrate | % Conversion at 1h | % Conversion at 4h | % Conversion at 8h |
| 3-Bromoanisole | 65% | >95% | >95% |
| Bromobenzene | 40% | 85% | >95% |
| 4-Bromoanisole | 25% | 60% | 80% |
| 2-Bromoanisole | <5% | 15% | 30% |
This data is representative and illustrates the expected trends. Actual results may vary based on specific conditions and catalyst choice.[18][19]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20][21] The reaction is strongly accelerated by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group, as they stabilize the negative charge of the intermediate.[22][23]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Hypothesis & Expected Reactivity Order:
The methoxy group is electron-donating by resonance, which destabilizes the negatively charged Meisenheimer complex. Therefore, all bromoanisole isomers are extremely unreactive towards SNAr compared to an activated substrate like 1-bromo-4-nitrobenzene.
Comparing the isomers, the reactivity trend is inverted from that of cross-coupling: 1-Bromo-4-nitrobenzene >>> 3-Bromoanisole > 4-Bromoanisole ≈ 2-Bromoanisole
-
1-Bromo-4-nitrobenzene: Highly reactive due to strong stabilization of the Meisenheimer complex by the para-nitro group.
-
3-Bromoanisole: The "most reactive" of the isomers. The -I effect provides slight stabilization to the anionic intermediate.[24]
-
4-Bromoanisole & 2-Bromoanisole: Extremely unreactive. The powerful +M effect strongly destabilizes the negative charge required for the Meisenheimer intermediate, effectively shutting down the reaction.[25]
Due to this inherent lack of reactivity, a direct comparative experiment is often impractical. The key takeaway for a synthetic chemist is that an SNAr approach is not viable for bromoanisoles without exceptionally harsh conditions (which may favor a benzyne mechanism) or the presence of strong activating groups.[24][26]
Summary and Practical Implications
The position of a methoxy group dramatically alters the reactivity of the C-Br bond, creating distinct opportunities and challenges for synthesis.
| Substrate | Dominant Effect | C-Br Bond | Reactivity in Cross-Coupling | Reactivity in SNAr |
| 2-Bromoanisole | +M, Steric Hindrance | Weakened by sterics | Very Low | Extremely Low |
| 3-Bromoanisole | -I (Withdrawing) | Weakened | High | Very Low (but highest of isomers) |
| 4-Bromoanisole | +M (Donating) | Strengthened | Low | Extremely Low |
| Bromobenzene | (Reference) | (Reference) | Moderate | Extremely Low |
Field-Proven Insights:
-
For Cross-Coupling: When designing a synthesis that requires a rapid and efficient cross-coupling, 3-bromoanisole is the superior choice among the isomers. If a 4-bromoanisole starting material is required, be prepared to use higher catalyst loadings, more active ligand systems, or higher temperatures. For 2-bromoanisole , steric hindrance is the primary challenge; specialized, bulky phosphine ligands are often necessary to achieve reasonable yields.[4][27]
-
For Nucleophilic Substitution: Avoid SNAr strategies on simple bromoanisoles. The methoxy group is deactivating for this transformation. If a nucleophile must be introduced, consider alternative pathways such as Buchwald-Hartwig amination/etherification or a metal-halogen exchange followed by quenching with an electrophile.
By understanding the fundamental principles governing the reactivity of these common building blocks, researchers can make more informed decisions, optimizing reaction conditions and accelerating the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cem.de [cem.de]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar [semanticscholar.org]
- 16. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, a halogenated aromatic compound.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural motifs—a brominated and trifluoromethoxylated benzene ring—provide clear guidance on its classification and appropriate handling as hazardous waste. The procedures outlined below are based on established protocols for halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.[1][2][3]
Part 1: Hazard Identification and Risk Assessment
The first principle of safe chemical handling is a thorough understanding of the potential hazards. Based on its chemical structure, this compound is classified as a halogenated aromatic compound .[1][2] This classification is critical as it dictates the required disposal pathway.
Key Structural Features and Associated Hazards:
-
Brominated Aromatic Ring: Compounds containing bromine bonded to an aromatic ring are often persistent in the environment and can be toxic.[4] During improper incineration, they can lead to the formation of hazardous byproducts such as hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins and dibenzofurans (PBDDs/PBDFs).[5][6][7]
-
Trifluoromethoxy Group (-OCF₃): The carbon-fluorine bond is exceptionally strong, making compounds containing this group highly stable and often resistant to natural degradation.[8] This persistence necessitates controlled, high-temperature destruction to prevent their accumulation in the environment.[9]
Presumed Hazard Profile:
Based on data from structurally similar compounds like 1-Bromo-4-(trifluoromethoxy)benzene and 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, it is prudent to assume the following hazards.[10][11]
| Hazard Class | Anticipated Effects | Source of Concern |
| Skin Irritant | May cause skin irritation upon contact. | Common for halogenated aromatics.[12][13] |
| Eye Irritant | May cause serious eye irritation. | Common for halogenated aromatics.[12][13] |
| Respiratory Irritant | Inhalation of vapors may cause respiratory tract irritation. | Volatility of similar compounds.[14] |
| Environmental Hazard | Persistent in the environment and potentially toxic to aquatic life. | Halogenated nature and C-F bonds.[3][15] |
Part 2: Personal Protective Equipment (PPE) Requirements
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound, including during disposal procedures.
| Protection Type | Specification | Justification |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Always double-glove. | To prevent skin contact and potential irritation. Check glove manufacturer's compatibility data. |
| Body Protection | A flame-retardant laboratory coat. | To protect against splashes and incidental contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors. |
Part 3: Spill Management Procedures
Accidents can happen, and a clear, concise spill management plan is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the chemical fume hood is operational to contain vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.
-
Dispose: The spill cleanup materials must be disposed of as halogenated hazardous waste.
Part 4: Chemical Waste Disposal Protocol
The proper disposal of this compound is a multi-step process that hinges on proper segregation and labeling.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Never mix halogenated organic waste with non-halogenated waste streams.[1][3][16] Co-mingling can lead to complex and expensive disposal procedures and may pose safety risks.
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically compatible container for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[2]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[2][16] The label must also clearly identify the contents, including the full chemical name: "this compound" and its approximate concentration or volume.[2] Do not use abbreviations or chemical formulas.[2]
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.[2][16]
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[10][11] These companies operate regulated high-temperature incinerators equipped with scrubbers to neutralize acidic gases like HBr that are formed during combustion.[5][7][17]
-
Institutional Protocols: Follow your institution's Environmental Health and Safety (EHS) office procedures for arranging a hazardous waste pickup.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the inherent hazards of this halogenated aromatic compound and adhering to the stringent protocols for its segregation, handling, and disposal, we can continue our vital research while safeguarding ourselves and our planet. Always consult the specific Safety Data Sheet for any chemical and your institution's EHS guidelines as the primary sources of information.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. norden.org [norden.org]
- 8. researchgate.net [researchgate.net]
- 9. ozone.unep.org [ozone.unep.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
